2,3-Dichloro-6-(difluoromethoxy)benzyl bromide
Description
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Properties
IUPAC Name |
3-(bromomethyl)-1,2-dichloro-4-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2F2O/c9-3-4-6(14-8(12)13)2-1-5(10)7(4)11/h1-2,8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNQATUXXLWRKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)CBr)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Difluoromethoxy Group (–OCF₂H): A Strategic Bioisostere for Modern Drug Development
An In-depth Technical Guide for Medicinal Chemists
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design, with approximately 20% of all marketed pharmaceuticals containing at least one fluorine atom.[1][2] This is driven by fluorine's ability to profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[3] While the trifluoromethyl (–CF₃) group is well-established, there is a growing appreciation for more nuanced fluorinated motifs. Among these, the difluoromethoxy (–OCF₂H) group has emerged as a uniquely powerful and versatile tool.[4][5]
This technical guide offers an in-depth exploration of the difluoromethoxy group as a bioisostere in drug design. We will dissect its distinct physicochemical properties, outline its strategic applications in overcoming common drug development hurdles, provide detailed synthetic protocols, and examine its role in successful drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the –OCF₂H group to design next-generation therapeutics with superior efficacy and optimized ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Part 1: The Unique Physicochemical Profile of the Difluoromethoxy Group
The strategic value of the –OCF₂H group lies in its unique combination of properties, which are often intermediate between its more common cousins, the methoxy (–OCH₃) and trifluoromethoxy (–OCF₃) groups. This provides medicinal chemists with a greater degree of control for fine-tuning molecular characteristics.[5]
Lipophilicity and Electronic Nature
The –OCF₂H group moderately increases lipophilicity, making it a valuable tool for enhancing membrane permeability and oral absorption without the dramatic increase often associated with the –OCF₃ group.[6][7] Its electronic effect is weakly electron-withdrawing, which can influence the pKa of adjacent functional groups, thereby optimizing a drug's ionization state at physiological pH.[7]
The conformational behavior of the –OCF₂H group also differs from the –OCF₃ group. While aryl trifluoromethyl ethers often adopt a conformation orthogonal to the aromatic ring, the –OCF₂H group does not have a single distinct orientational preference, allowing for more flexible interactions within a binding pocket.[6][8]
| Property | Methoxy (–OCH₃) | Difluoromethoxy (–OCF₂H) | Trifluoromethoxy (–OCF₃) | Causality & Implication |
| Hansch π Parameter | -0.02 | +0.43 (avg.)[9] | +1.04[6] | The –OCF₂H group offers a moderate, tunable increase in lipophilicity, ideal for balancing solubility and permeability.[6][7] |
| Hammett Constant (σp) | -0.27 | +0.14[7] | +0.35 | As a weak electron-withdrawing group, –OCF₂H can modulate the pKa of nearby groups without drastic electronic perturbation.[7] |
| H-Bonding Capability | Acceptor Only | Donor & Acceptor | Acceptor Only | The polarized C-H bond allows –OCF₂H to act as a hydrogen bond donor, a critical feature for bioisosterism.[5][10] |
Table 1: Comparative analysis of key physicochemical properties.
A Lipophilic Hydrogen Bond Donor: The Best of Both Worlds
Perhaps the most defining and advantageous characteristic of the difluoromethoxy group is its capacity to function as a hydrogen bond donor.[5][10] The two strongly electron-withdrawing fluorine atoms polarize the adjacent C-H bond, rendering the hydrogen sufficiently acidic to engage in hydrogen bonding interactions with biological targets.[10][11] This property is absent in both methoxy and trifluoromethoxy groups and is exceptionally rare, making the –OCF₂H group a "lipophilic hydrogen bond donor."[7]
This dual functionality allows the –OCF₂H group to increase lipophilicity while simultaneously mimicking the hydrogen bonding interactions of polar groups like hydroxyl (–OH) or thiol (–SH), a combination that is invaluable for lead optimization.[12]
Part 2: Strategic Application in Drug Design and Development
The unique physicochemical profile of the –OCF₂H group translates directly into powerful strategies for addressing common challenges in drug discovery, particularly metabolic instability and target engagement.
Bioisosteric Replacement to Enhance Metabolic Stability
A primary application of the –OCF₂H group is as a bioisostere to block common sites of metabolism, thereby improving a drug's pharmacokinetic profile.[5][7]
-
Replacement of the Methoxy (–OCH₃) Group: The O-demethylation of methoxy groups by cytochrome P450 (CYP450) enzymes is a major metabolic liability for many drug candidates. Replacing a labile –OCH₃ group with a robust –OCF₂H group effectively blocks this pathway.[5][8] The high strength of the C-F bonds makes the difluoromethoxy group significantly more resistant to oxidative metabolism, leading to a longer plasma half-life, reduced clearance, and improved bioavailability.[1][7]
-
Mimicking Hydroxyl (–OH) and Thiol (–SH) Groups: The hydrogen bond donating ability of the –OCF₂H group makes it an excellent bioisostere for hydroxyl and thiol moieties.[5][10] This substitution can maintain or improve binding affinity by preserving critical hydrogen bond interactions while simultaneously removing a site that is highly susceptible to metabolic glucuronidation or oxidation. This often results in a metabolically superior compound that retains its desired biological activity.
Figure 1: Blocking O-demethylation with an OCF₂H group.
Case Study: Pantoprazole, a Proton Pump Inhibitor
Pantoprazole (Protonix®) is a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.[7] The difluoromethoxy group on its benzimidazole core is critical for its efficacy. In the highly acidic environment of the stomach's parietal cells, the drug undergoes a chemical rearrangement to its active form, which then irreversibly inhibits the H⁺/K⁺-ATPase proton pump. The –OCF₂H group contributes to the chemical stability required for this acid-catalyzed activation mechanism.[7]
Figure 2: Mechanism of action for Pantoprazole.
Part 3: Synthetic Methodologies & Protocols
The effective implementation of the –OCF₂H group relies on robust and accessible synthetic methods. The most common approach involves the O-difluoromethylation of phenols via a difluorocarbene (:CF₂) intermediate.[6]
Workflow for Synthesis of Aryl Difluoromethyl Ethers
Recent advances have led to the development of safer and more efficient reagents for generating difluorocarbene, moving away from hazardous and ozone-depleting substances like chlorodifluoromethane (Freon 22).[6] Reagents such as difluoromethyl triflate (HCF₂OTf) and diethyl (bromodifluoromethyl)phosphonate are now commonly employed.[8][13] Visible-light photoredox catalysis has also emerged as a powerful strategy for these transformations under mild conditions.[6]
Figure 3: General workflow for O-difluoromethylation.
Experimental Protocol: O-Difluoromethylation of Phenols with HCF₂OTf
This protocol is adapted from the method developed by Hartwig and coworkers, which utilizes a readily prepared, non-ozone-depleting liquid reagent.[13] This self-validating system is noted for its rapid reaction times, mild conditions, and broad functional group tolerance.
Objective: To synthesize an aryl difluoromethyl ether from a corresponding phenol.
Materials:
-
Phenol substrate (1.0 equiv)
-
Difluoromethyl triflate (HCF₂OTf) (3.0 equiv)
-
Potassium hydroxide (KOH) (12.0 equiv)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Round-bottom flask with stir bar
-
Standard workup and purification supplies (diethyl ether, brine, anhydrous MgSO₄, silica gel)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with the phenol substrate (0.5 mmol, 1.0 equiv), add acetonitrile (2.5 mL) and water (2.5 mL).
-
Addition of Base: Add solid potassium hydroxide (337 mg, 6.0 mmol, 12.0 equiv) to the solution and stir vigorously at room temperature. The causality here is twofold: the base deprotonates the phenol to form the more nucleophilic phenoxide and also initiates the formation of difluorocarbene from the HCF₂OTf precursor.[13]
-
Addition of Reagent: Carefully add difluoromethyl triflate (1.5 mmol, 3.0 equiv) to the stirring mixture. The reaction is often exothermic and typically completes within minutes. The rapid reaction time is a key advantage of this protocol.[13]
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding water (10 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure aryl difluoromethyl ether.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of a characteristic triplet in the ¹H NMR spectrum and a doublet in the ¹⁹F NMR spectrum validates the formation of the –OCF₂H group.
Conclusion and Future Perspectives
The difluoromethoxy group is far more than just another fluorinated substituent; it is a strategic asset with a unique and powerful combination of properties. Its ability to act as a metabolically stable, lipophilic hydrogen bond donor provides an elegant solution to several long-standing challenges in drug design.[5][7] By blocking metabolic hotspots, fine-tuning lipophilicity, and preserving crucial intermolecular interactions, the –OCF₂H group enables the optimization of drug candidates for improved pharmacokinetic profiles and enhanced efficacy.[6][11]
As synthetic methodologies continue to advance, providing even milder and more efficient routes for the late-stage introduction of this moiety, the application of the difluoromethoxy group is set to expand further.[4][10] Its continued exploration in diverse therapeutic areas will undoubtedly lead to the development of novel, safer, and more effective medicines.
References
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Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
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Lee, J. W., & Lee, K. N. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules. Available at: [Link]
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Zamorano, A., Arribas, R. L., & de la Torre, B. G. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
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Purohit, T., Schultes, C., & Potter, B. V. L. (2018). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Steroids. Available at: [Link]
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Mykhailiuk, P. K., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
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Hunter, L. (2019). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry. Available at: [Link]
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Hunter, L. (2019). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. ResearchGate. Available at: [Link]
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Lee, J. W., & Lee, K. N. (2020). a) Properties of OCF3‐ and OCF2H‐containing compounds. b) Marketed... ResearchGate. Available at: [Link]
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Zamorano, A., Arribas, R. L., & de la Torre, B. G. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]
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Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Mahrous, M. (2014). Review: Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]
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Al-Khafaji, K., & Taha, Z. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]
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Beier, P., et al. (2025). Multigram two-step synthesis of difluoromethyl ethers from aliphatic alcohols and glycols. ResearchGate. Available at: [Link]
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Pashko, М. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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Nielsen, M. K., Ugaz, C. R., Li, W., & Hartwig, J. F. (2014). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Organic Letters. Available at: [Link]
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Catarzi, D., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals. Available at: [Link]
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Castagnetti, E., & Schlosser, M. (2002). The trifluoromethoxy group: a long-range electron-withdrawing substituent. Chemistry. Available at: [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2,3-Dichloro-6-Hydroxybenzyl Bromide Precursors
Abstract
This technical guide provides an in-depth exploration of viable synthetic pathways for the precursors of 2,3-dichloro-6-hydroxybenzyl bromide, a key intermediate for specialized applications in pharmaceutical and materials science. The document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the strategic considerations, mechanistic underpinnings, and practical execution of these multi-step syntheses. We will dissect and compare distinct synthetic strategies, offering detailed, field-proven protocols and explaining the causality behind critical experimental choices. The guide prioritizes methods that offer high regioselectivity and yield, which are paramount for the efficient synthesis of this precisely substituted aromatic compound.
Chapter 1: Introduction and Strategic Retrosynthesis
The synthesis of polysubstituted aromatic rings presents a formidable challenge in organic chemistry. The target molecule, 2,3-dichloro-6-hydroxybenzyl bromide, requires precise installation of four different substituents onto a benzene ring in a specific orientation. The utility of such a molecule often lies in its ability to serve as a structurally complex building block for novel therapeutic agents or functional materials. Achieving its synthesis efficiently requires a robust strategy that controls the regiochemical outcome of each reaction step.
A retrosynthetic analysis reveals that the target molecule can be accessed from the immediate precursor, 2,3-dichloro-6-hydroxybenzyl alcohol . This simplifies the core challenge to the effective synthesis of this key alcohol intermediate. Three primary strategic disconnections are considered in this guide, each beginning from a different, more readily available starting material.
Caption: Retrosynthetic analysis of 2,3-dichloro-6-hydroxybenzyl bromide.
This guide will focus primarily on the most reliable and highest-yielding strategy: the Ortho-Lithiation Pathway . This method offers superior regiochemical control, a critical factor for success. Alternative pathways originating from 2,3-dichlorotoluene and 2,3-dichlorophenol will be discussed to provide a comprehensive overview of the synthetic landscape.
Chapter 2: The Ortho-Directed Formylation Pathway
This pathway is arguably the most elegant and controllable route. It leverages the powerful principle of directed ortho-metallation (DoM), where a substituent on the aromatic ring directs deprotonation to its adjacent position. In this case, a methoxy group serves as an excellent directed metalation group (DMG), allowing for the precise introduction of a formyl group. The hydroxyl group is protected as a methyl ether to prevent its acidic proton from interfering with the organolithium reagent and to enhance its directing ability.
Pathway Overview
Caption: Workflow for the Ortho-Directed Formylation Pathway.
Step 1: Synthesis of 2,3-Dichloro-6-methoxybenzaldehyde
The cornerstone of this pathway is the regioselective formylation of 1,2-dichloro-4-methoxybenzene. The methoxy group directs the lithium-halogen exchange to the C6 position, which is ortho to the methoxy group and situated between a chloro and methoxy substituent. Quenching the resulting aryllithium intermediate with N,N-dimethylformamide (DMF) installs the aldehyde functionality. This method is a well-established and reliable way to prepare 2,6-dialkoxybenzaldehydes.[1][2]
Experimental Protocol:
-
Setup: A dry, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Reagents: Anhydrous tetrahydrofuran (THF, 60 mL) and 1-alkoxy-3-methoxybenzene (10 mmol) are added to the flask. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.5 M in hexanes, 8 mL) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The mixture is then allowed to stir at room temperature for 2 hours.
-
Formylation: The mixture is re-cooled to -78 °C, and anhydrous N,N-dimethylformamide (DMF, 25 mmol) is added dropwise.
-
Work-up: After stirring for an additional 2 hours at room temperature, the reaction is quenched by carefully pouring the mixture into water. The THF phase is separated, and the aqueous phase is extracted three times with dichloromethane (3 x 30 mL).
-
Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 5:1) to yield 2,3-dichloro-6-methoxybenzaldehyde.
Step 2: Reduction to 2,3-Dichloro-6-methoxybenzyl alcohol
The reduction of the benzaldehyde to the corresponding benzyl alcohol is a straightforward transformation. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its selectivity for aldehydes and ketones, its mild nature, and operational simplicity.
Experimental Protocol:
-
Setup: To a solution of 2,3-dichloro-6-methoxybenzaldehyde (10 mmol) in methanol (50 mL) in a round-bottomed flask, cool the mixture to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 12 mmol) portion-wise to the stirred solution.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed (typically 1-2 hours).
-
Work-up: Quench the reaction by the slow addition of 1 M HCl until the solution is acidic. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 40 mL). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the solution to yield the crude 2,3-dichloro-6-methoxybenzyl alcohol, which can often be used in the next step without further purification.
Step 3: Demethylation to 2,3-Dichloro-6-hydroxybenzyl alcohol
Cleavage of the aryl methyl ether is necessary to unmask the free hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for this purpose, proceeding under mild conditions to give the desired phenol in high yield.[3]
Experimental Protocol:
-
Setup: Dissolve 2,3-dichloro-6-methoxybenzyl alcohol (10 mmol) in anhydrous dichloromethane (CH₂Cl₂, 60 mL) in a dry, nitrogen-flushed flask.
-
Reagent Addition: Cool the solution to -78 °C. Add boron tribromide (BBr₃, 12 mmol) dropwise via syringe.
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.
-
Work-up: Carefully quench the reaction by the slow addition of 2 N HCl (20 mL). The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. After filtration and concentration, the crude product is purified by column chromatography to afford pure 2,3-dichloro-6-hydroxybenzyl alcohol.
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| 1. Formylation | n-BuLi, DMF | THF | -78 °C to RT | 60-70% |
| 2. Reduction | NaBH₄ | Methanol | 0 °C to RT | >90% |
| 3. Demethylation | BBr₃ | CH₂Cl₂ | -78 °C to RT | 80-90% |
| Table 1: Summary of Reaction Conditions and Yields for the Ortho-Directed Formylation Pathway. |
Chapter 3: The Final Transformation: Bromination of the Benzylic Alcohol
The final step in preparing the desired precursor is the conversion of the primary benzylic alcohol to the corresponding benzyl bromide. This is a classic nucleophilic substitution reaction. A common and effective method involves treating the alcohol with a mixture of hydrobromic and sulfuric acids.[4]
Principle of the Reaction: The reaction proceeds via protonation of the alcohol's hydroxyl group by the strong acid, forming a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the benzylic carbon and displacing the water molecule in an Sₙ1 or Sₙ2 fashion. The presence of sulfuric acid helps to drive the equilibrium towards the product.
Caption: Experimental workflow for benzylic bromination.
Experimental Protocol:
-
Setup: In a round-bottomed flask equipped with a reflux condenser, place 48% aqueous hydrobromic acid (HBr, 1.25 equivalents).
-
Reagents: Add 2,3-dichloro-6-hydroxybenzyl alcohol (1.0 equivalent) to the flask. While cooling in an ice bath, slowly add concentrated sulfuric acid (H₂SO₄, ~0.25 equivalents).
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
Isolation: After cooling, dilute the reaction mixture with water. The product, being insoluble in water, will separate as an oil or solid.
-
Work-up: Separate the organic layer. Wash it sequentially with water, cold concentrated sulfuric acid (to remove any unreacted alcohol), water, and finally a dilute sodium carbonate solution to neutralize any remaining acid.
-
Purification: Dry the crude bromide over anhydrous calcium chloride or magnesium sulfate. Filter and remove the solvent under reduced pressure. The final product can be further purified by distillation under reduced pressure or recrystallization.
Chapter 4: Alternative Synthetic Strategies
While the ortho-lithiation pathway is preferred, it is instructive to consider alternative routes, as the choice of synthesis can be dictated by starting material availability and cost.
Pathway II: Functionalization of 2,3-Dichlorotoluene
Starting from 2,3-dichlorotoluene is attractive due to its commercial availability. However, this route is fraught with challenges, primarily concerning regioselectivity.
-
Side-Chain Bromination: The methyl group can be brominated using N-Bromosuccinimide (NBS) with a radical initiator like AIBN to form 2,3-dichlorobenzyl bromide.[5] This can then be hydrolyzed to 2,3-dichlorobenzyl alcohol.
-
Oxidation: Alternatively, the toluene can be oxidized directly to 2,3-dichlorobenzaldehyde.[6][7][8]
-
The Key Challenge: The main difficulty is the subsequent introduction of the hydroxyl group at the C6 position. Electrophilic aromatic substitution on the 2,3-dichloro-substituted ring is difficult to control and is unlikely to yield the desired isomer selectively. Therefore, this pathway is generally considered less efficient for this specific target.
Pathway III: Carboxylation of 2,3-Dichlorophenol
This route begins with 2,3-dichlorophenol and utilizes the Kolbe-Schmitt reaction, where the corresponding phenoxide is carboxylated with CO₂ under high pressure and temperature.[9]
-
Carboxylation: This reaction would theoretically yield 2,3-dichloro-6-hydroxybenzoic acid. However, the regioselectivity can be an issue, with potential formation of the 4-carboxy isomer.
-
Reduction: The resulting carboxylic acid would then need to be reduced to the benzyl alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Viability: This pathway is plausible but requires specialized high-pressure equipment and careful optimization to control the regioselectivity of the carboxylation step.
Chapter 5: Conclusion and Recommendations
After a thorough analysis of the potential synthetic routes, the Ortho-Directed Formylation Pathway (Pathway I) emerges as the most robust and reliable strategy for preparing precursors to 2,3-dichloro-6-hydroxybenzyl bromide.
Comparative Analysis:
| Feature | Pathway I (Ortho-Lithiation) | Pathway II (Toluene) | Pathway III (Phenol Carboxylation) |
| Regiocontrol | Excellent | Poor | Moderate to Good |
| Key Challenge | Handling of organolithiums | Ring functionalization | High-pressure reaction |
| Number of Steps | ~4 steps | Variable, often problematic | ~3 steps |
| Overall Yield | Good to High | Low | Moderate |
| Reliability | High | Low | Moderate |
The primary advantage of Pathway I is the exceptional control over substituent placement afforded by the directed ortho-metallation step. While it involves the use of pyrophoric organolithium reagents, the procedures are well-established and can be performed safely with standard laboratory techniques. The subsequent reduction, demethylation, and bromination steps are high-yielding and straightforward transformations. For researchers seeking an efficient, scalable, and reproducible synthesis of 2,3-dichloro-6-hydroxybenzyl alcohol and its subsequent bromide, the Ortho-Directed Formylation Pathway is the recommended course of action.
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-
Kamm, O.; Marvel, C. S. Alkyl and alkylene bromides. Organic Syntheses. [Link]
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Wang, T. C., et al. Preparation of 2,6-dialkoxybenzaldehydes. ARKIVOC. 2001 (iii) 3-12. [Link]
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Schinzer, D., et al. Synthesis of Precursors for the Oxidative Tandem Cyclization of Diphenols to Galanthamine Analogs. Molecules. 2004, 9(4), 233-241. [Link]
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-
Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
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The Reactivity Matrix of Electron-Deficient Benzyl Bromides: A Mechanistic & Practical Guide
Executive Summary
Electron-deficient benzyl bromides (e.g., 4-nitrobenzyl bromide, 4-(trifluoromethyl)benzyl bromide) represent a paradox in organic synthesis: they are highly activated electrophiles for
Part 1: Mechanistic Underpinnings & Kinetic Theory
The Electronic Paradox
The reactivity of benzyl bromides is governed by the overlap between the aromatic
-
Acceleration: Electron-withdrawing groups (EWGs) such as
, , or lower the energy of the orbital (LUMO). This makes the benzylic carbon significantly more electrophilic, accelerating nucleophilic attack. -
Suppression: Conversely, these same groups destabilize the development of positive charge at the benzylic position. Consequently,
pathways are kinetically disfavored compared to electron-rich analogs (e.g., 4-methoxybenzyl bromide).
Hammett Kinetic Relationships
The reaction rates of substituted benzyl bromides follow Hammett linear free energy relationships.[1]
| Reaction Type | Hammett | Interpretation |
| Positive ( | EWGs accelerate the reaction. Transition state has negative charge buildup on the nucleophile/leaving group, stabilized by the EWG. | |
| Negative ( | EWGs drastically retard the reaction. The rate-limiting carbocation formation is destabilized. | |
| Oxidative Addition (Pd) | Positive (Variable) | EWGs accelerate oxidative addition to Pd(0), making them faster partners in cross-coupling than electron-neutral analogs. |
Visualization: The Reactivity Landscape
Figure 1: Divergent reactivity pathways. Green/Blue arrows indicate kinetically favored routes; Red dashed lines indicate disfavored pathways.
Part 2: Synthetic Utility & Transformations[2][3][4]
Nucleophilic Substitution ( )
This is the dominant mode of reactivity. In drug development, these substrates are critical for "capping" nitrogen heterocycles.
-
Insight: Because the benzylic protons are acidified by the EWG, these substrates are prone to E2 elimination if strong, bulky bases are used.
-
Recommendation: Use soft nucleophiles (azides, thiols, amines) or weak bases (
, ) in aprotic polar solvents (Acetonitrile, DMF).
Palladium-Catalyzed Cross-Coupling
Electron-deficient benzyl bromides undergo rapid oxidative addition to Pd(0). However, they present a unique challenge: Homocoupling .
-
Mechanism: The resulting
-benzyl palladium species is prone to disproportionation or transmetallation with itself, leading to bibenzyl dimers (Ar-CH2-CH2-Ar). -
Control Strategy: High catalyst loading is not the solution. Instead, slow addition of the benzyl bromide to the catalyst/nucleophile mixture minimizes the standing concentration of the electrophile, reducing homocoupling.
Part 3: Stability, Safety & Handling (Self-Validating Protocols)
The Lachrymator Hazard
Benzyl bromides are potent lachrymators (tear gas agents). They alkylate TRPA1 channels in sensory nerves.
-
Handling: All solids must be weighed in a fume hood.
-
Decontamination: A "Quench Station" containing 1M aqueous NaOH or sodium thiosulfate must be prepared before opening the bottle. Thiosulfate rapidly converts the bromide to a non-volatile Bunte salt.
Thermal Instability & Purity
Critical Warning: Nitro-substituted benzyl bromides (e.g., 2-nitro, 4-nitro) have recorded decomposition onsets as low as 125°C. They are shock-sensitive in dry, high-purity forms.
-
Self-Validating Purity Check: Before any critical reaction, perform a 1H NMR check .
-
Signal: Look for the benzylic
(typically 4.4–4.6 ppm). -
Impurity: A shift to
4.7–4.8 ppm often indicates hydrolysis to the benzyl alcohol. -
Impurity: A shift to
10.0+ ppm indicates oxidation to the benzaldehyde. -
Action: If alcohol content >5%, recrystallize or purify via silica plug immediately.
-
Part 4: Experimental Protocols
Protocol A: Synthesis via Radical Bromination (Flow Chemistry Adapted)
Context: Traditional NBS/CCl4 reflux is obsolete due to toxicity and safety. This protocol uses Acetonitrile (MeCN) and visible light, minimizing thermal risks.
Reagents:
-
Substituted Toluene (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Acetonitrile (0.5 M concentration)
-
Catalyst: None (Photo-initiated) or AIBN (1 mol%) if using thermal.
Workflow:
-
Dissolution: Dissolve toluene derivative and NBS in MeCN.
-
Activation:
-
Flow: Pump through a transparent FEP tubing reactor irradiated by a 24W CFL or Blue LED (450 nm). Residence time: 10–20 mins.
-
Batch: Irradiate a flask with a Blue LED lamp while stirring vigorously at ambient temperature.
-
-
Monitoring: Track disappearance of toluene starting material via TLC (Hexane/EtOAc).
-
Workup: Concentrate MeCN. Redissolve residue in
, wash with water (removes succinimide) and brine. Dry over . -
Validation: 1H NMR to confirm ratio of product vs. gem-dibromide (over-bromination is a common side reaction).
Protocol B: Controlled Heterocycle Alkylation
Context: Alkylating a secondary amine (e.g., piperazine derivative) with 4-nitrobenzyl bromide.
Reagents:
-
Secondary Amine (1.0 equiv)
-
4-Nitrobenzyl bromide (1.1 equiv)
-
Base:
(2.0 equiv, anhydrous, micronized) -
Solvent: Acetone (0.2 M)[2]
Step-by-Step:
-
Preparation: Charge a flame-dried flask with the amine and
in Acetone. Stir for 15 mins to ensure deprotonation/activation. -
Addition: Add 4-nitrobenzyl bromide solid in small portions (or as a solution) over 10 minutes.
-
Why? Rapid addition causes localized high concentrations, promoting double alkylation (quaternization) if the amine is primary, or exotherms.
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Note: Heating is rarely necessary for electron-deficient benzyl bromides and increases the risk of degradation.
-
-
Quench: Add 10% aqueous Sodium Thiosulfate (destroys unreacted bromide).
-
Isolation: Extract with EtOAc. The product is usually pure enough for the next step without chromatography.
Visualization: Experimental Workflow
Figure 2: Mandatory safety and quality control workflow for handling benzyl bromides.
References
-
Mechanistic Kinetics: Conant, J. B., & Kirner, W. R. (1924). The Relation between the Structure of Organic Halides and the Speeds of their Reaction with Inorganic Iodides. Journal of the American Chemical Society.[2][3] Link
-
Flow Synthesis: Cantillo, D., et al. (2014).[4] Continuous-Flow Benzylic Brominations with N-Bromosuccinimide using a Simple Fluorescent Lamp. The Journal of Organic Chemistry. Link
-
Oxidative Addition: Bouley, B. S., et al. (2025).[5] Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.[5][6] Angewandte Chemie International Edition. Link
-
Thermal Stability: Cardillo, P., & Girelli, A. (1984).[3] Thermal stability of nitrobenzyl halogenides. Journal of Chemical & Engineering Data. Link
-
Safety Data: Fisher Scientific. (2021). Safety Data Sheet: Benzyl Bromide. Link
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. mirica.web.illinois.edu [mirica.web.illinois.edu]
Methodological & Application
The Strategic Application of 2,3-Dichloro-6-(difluoromethoxy)benzyl Bromide in the Synthesis of Novel Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Emergence of Fluorinated Moieties in Modern Agrochemicals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone in the design of modern agrochemicals. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can significantly improve the efficacy and biological profile of active ingredients.[1][2] Among these, the difluoromethoxy group (-OCF₂) has garnered considerable attention for its ability to serve as a bioisostere for other functional groups and to fine-tune a molecule's pharmacokinetic properties.[1] This document provides detailed application notes and protocols for the use of a key fluorinated intermediate, 2,3-Dichloro-6-(difluoromethoxy)benzyl bromide, in the synthesis of a new generation of potential agrochemical candidates.
Physicochemical Properties and Reactivity of this compound
This compound is a highly functionalized aromatic compound designed for use as a versatile building block in organic synthesis. Its reactivity is primarily centered around the benzylic bromide, which is an excellent leaving group in nucleophilic substitution reactions. The presence of two chlorine atoms and a difluoromethoxy group on the benzene ring influences the electrophilicity of the benzylic carbon and the overall properties of the resulting molecules.
Table 1: Key Physicochemical and Reactivity Data
| Property | Value/Description | Significance in Synthesis |
| Molecular Formula | C₈H₅BrCl₂F₂O | Provides the basis for molecular weight and elemental analysis. |
| Molecular Weight | 289.93 g/mol | Essential for stoichiometric calculations in reaction protocols. |
| Appearance | Likely a solid at room temperature | Relevant for handling and dissolution in solvents. |
| Key Reactive Site | Benzylic Bromide (-CH₂Br) | Primary site for nucleophilic attack, enabling the formation of new carbon-heteroatom or carbon-carbon bonds. |
| Influencing Groups | 2,3-Dichloro, 6-difluoromethoxy | These electron-withdrawing groups can modulate the reactivity of the benzylic position and influence the biological activity of the final product. |
Application in Agrochemical Synthesis: A Hypothetical Protocol for a Novel Fungicide Candidate
While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structure is highly amenable to the synthesis of various classes of pesticides, particularly fungicides. Benzyl ethers and benzyl-heterocycle linkages are common motifs in many commercial fungicides.
The following section details a scientifically plausible, hypothetical protocol for the synthesis of a novel fungicide candidate, leveraging the reactivity of this compound. This protocol is based on well-established Williamson ether synthesis and nucleophilic substitution reactions commonly employed in the agrochemical industry.
Hypothetical Target: A Novel Pyrazole-Based Fungicide
Pyrazole-containing compounds are a significant class of agrochemicals, known for their broad-spectrum fungicidal activity.[3] This protocol outlines the synthesis of a hypothetical pyrazole ether fungicide.
Experimental Protocol: Synthesis of a Hypothetical Fungicide Candidate
Reaction Scheme:
A schematic of the Williamson ether synthesis for the hypothetical fungicide.
Materials:
-
This compound
-
4-Chloro-3-hydroxypyrazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-3-hydroxypyrazole (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile (100 mL).
-
Addition of Benzyl Bromide: Stir the suspension at room temperature for 15 minutes. To this mixture, add a solution of this compound (1.05 equivalents) in anhydrous acetonitrile (50 mL) dropwise over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (benzyl bromide) is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Extraction: Dissolve the crude product in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude hypothetical fungicide.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure hypothetical pyrazole ether fungicide.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a mild inorganic base used to deprotonate the hydroxyl group of the pyrazole, forming a nucleophilic pyrazolate anion. Its insolubility in acetonitrile drives the reaction forward as the salt byproducts precipitate.
-
Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that is suitable for Sₙ2 reactions. It readily dissolves the organic reactants but not the inorganic base, facilitating the reaction and work-up.
-
Excess Benzyl Bromide: A slight excess of the benzyl bromide can be used to ensure the complete consumption of the more valuable pyrazole starting material.
-
Reflux Temperature: Heating the reaction increases the rate of the nucleophilic substitution, allowing the reaction to proceed to completion in a reasonable timeframe.
Logical Workflow for Agrochemical Development
The synthesis of a novel active ingredient is a critical step in the larger workflow of agrochemical research and development.
A generalized workflow for the development of a new agrochemical active ingredient.
Conclusion
This compound represents a valuable and highly reactive intermediate for the synthesis of novel agrochemicals. Its utility in creating new carbon-heteroatom bonds through nucleophilic substitution allows for the introduction of a key fluorinated moiety into a wide range of molecular scaffolds. The protocols and rationale provided herein, though based on a hypothetical target, are grounded in established synthetic methodologies and offer a clear framework for researchers in the field of agrochemical development to explore the potential of this and similar fluorinated building blocks.
References
- Jeschke, P. The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Manag. Sci.2004, 60 (5), 455-465.
-
Lamberth, C. Pyrazole chemistry in crop protection. Heterocycles2007 , 71 (7), 1467.[3]
- U.S. Patent 6,133,468, "Method for preparing substituted benzyl bromides," issued October 17, 2000.
-
PubMed. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. [Link]1]
Sources
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2,3-dichloro-6-(difluoromethoxy)phenylacetic Acid and Its Derivatives
Introduction: The Significance of Fluorinated Phenylacetic Acid Scaffolds
In the landscape of modern medicinal chemistry, the phenylacetic acid scaffold is a privileged structure, most notably represented by non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The strategic incorporation of fluorine-containing functional groups into such scaffolds has become a cornerstone of drug design, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a valuable moiety. It acts as a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH) groups, often enhancing metabolic stability by replacing labile functionalities.[3][4] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, which can lead to improved bioavailability and a longer plasma half-life.[4]
This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway to 2,3-dichloro-6-(difluoromethoxy)phenylacetic acid, a compound of significant interest for research and development. We will explore the causal logic behind experimental choices, provide detailed, step-by-step protocols, and discuss the synthesis of key derivatives for further pharmacological evaluation.
Overall Synthetic Strategy
The synthesis of the target compound is a multi-step process that requires careful planning and execution. The chosen strategy begins with a commercially available substituted nitroaniline and proceeds through key transformations including difluoromethoxylation, Sandmeyer cyanation, and Arndt-Eistert homologation. This pathway is selected for its reliability and the relatively well-documented nature of each transformation type.
Caption: Proposed synthetic pathway from 2,3-dichloro-6-nitroaniline.
Part 1: Synthesis of the Key Anilino Intermediate
The cornerstone of this synthesis is the preparation of 2,3-dichloro-6-(difluoromethoxy)aniline. This intermediate combines the required substitution pattern with the crucial amino functionality needed for subsequent transformations.
Protocol 1.1: Difluoromethoxylation of 2,3-Dichloro-6-nitrophenol
This protocol first requires the conversion of 2,3-dichloro-6-nitroaniline to the corresponding phenol via diazotization followed by hydrolysis (a Sandmeyer-type hydroxylation), a standard procedure not detailed here. The resulting phenol is then difluoromethylated. The mechanism proceeds via the in-situ generation of difluorocarbene (:CF₂) from a stable precursor, which then reacts with the phenoxide.[3] Sodium chlorodifluoroacetate is a preferred reagent as it is bench-stable and relatively non-toxic.[1]
Experimental Protocol:
-
Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dichloro-6-nitrophenol (1.0 equiv), cesium carbonate (1.5 equiv), and dry N,N-dimethylformamide (DMF, approx. 0.5 M).
-
Reagent Addition: Add sodium chlorodifluoroacetate (2.0 equiv) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield 1,2-dichloro-4-(difluoromethoxy)-3-nitrobenzene.
Protocol 1.2: Reduction of the Nitro Group
The nitro group of the resulting compound is then reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol:
-
Setup: In a hydrogenation vessel, dissolve the 1,2-dichloro-4-(difluoromethoxy)-3-nitrobenzene (1.0 equiv) in ethanol or ethyl acetate.
-
Catalyst: Add Palladium on carbon (10% Pd/C, 5-10 mol%).
-
Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the target intermediate, 2,3-dichloro-6-(difluoromethoxy)aniline.
| Step | Key Reagents | Solvent | Temperature | Typical Time | Typical Yield |
| Difluoromethoxylation | 2,3-dichloro-6-nitrophenol, Cs₂CO₃, ClCF₂COONa | DMF | 100-110 °C | 4-6 h | 70-85% |
| Nitro Reduction | 10% Pd/C, H₂ gas | Ethanol | Room Temp | 2-4 h | >95% |
Part 2: Introduction of the Phenylacetic Acid Precursor
With the aniline intermediate in hand, the next stage involves converting the amino group into a nitrile via the Sandmeyer reaction. This reaction is a cornerstone of aromatic chemistry, providing a reliable method to install a cyano group that cannot be achieved by direct electrophilic substitution.[5]
Protocol 2.1: Sandmeyer Cyanation
The reaction proceeds in two stages: the formation of a diazonium salt from the aniline, followed by its displacement with a cyanide nucleophile, catalyzed by copper(I) cyanide.[6][7]
Experimental Protocol:
-
Diazotization:
-
Suspend 2,3-dichloro-6-(difluoromethoxy)aniline (1.0 equiv) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 equiv) in water dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes after addition is complete. The formation of the diazonium salt is nearly quantitative.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 equiv) and sodium cyanide (NaCN) (1.2 equiv) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuCN solution. Vigorous nitrogen evolution will be observed.
-
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification:
-
Cool the reaction mixture and extract with a suitable organic solvent like toluene or dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude 2,3-dichloro-6-(difluoromethoxy)benzonitrile by recrystallization or column chromatography.
-
Scientific Rationale: The stability of aryl diazonium salts is highly temperature-dependent; temperatures above 5-10 °C can lead to premature decomposition and unwanted side reactions.[8] The Sandmeyer reaction itself proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[7]
Part 3: Homologation to Phenylacetic Acid
The final core transformation is the one-carbon homologation of the aromatic ring, converting the benzonitrile or the corresponding benzoic acid into the target phenylacetic acid. The Arndt-Eistert synthesis is a classic and effective method for this transformation.[9][10]
Protocol 3.1: Hydrolysis of the Benzonitrile
First, the nitrile must be hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.
Experimental Protocol (Basic Hydrolysis):
-
Setup: Reflux a mixture of 2,3-dichloro-6-(difluoromethoxy)benzonitrile (1.0 equiv) and a 6M aqueous solution of sodium hydroxide (NaOH).
-
Reaction: Maintain reflux for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and acidify to a pH of ~2 with concentrated HCl.
-
Isolation: The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2,3-dichloro-6-(difluoromethoxy)benzoic acid.
Protocol 3.2: Arndt-Eistert Homologation
This powerful sequence converts a carboxylic acid to its next higher homologue.[11][12] It involves the formation of a diazoketone intermediate, which undergoes a key Wolff rearrangement.[9][13]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry - Oreate AI Blog [oreateai.com]
- 9. Arndt-Eistert Synthesis [organic-chemistry.org]
- 10. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 11. Arndt-Eistert Reaction (Chapter 1) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
Application Notes & Protocols: A Researcher's Guide to the Safe Handling of Lachrymatory Benzyl Bromide Intermediates
Abstract: Benzyl bromide and its derivatives are indispensable reagents in drug development and organic synthesis, primarily utilized for installing the benzyl protecting group.[1] However, their utility is matched by their significant hazard profile. As potent lachrymators and corrosive agents, they demand the utmost respect and adherence to rigorous safety protocols.[2][3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of these critical intermediates. The protocols herein are designed as self-validating systems, integrating causality with procedural steps to foster a culture of intrinsic safety.
The Chemistry of the Hazard: Understanding Benzyl Bromide
Benzyl bromide (α-Bromotoluene) is a highly reactive electrophile. Its hazardous properties are a direct consequence of this reactivity.
-
Lachrymatory Action: The defining characteristic of benzyl bromide is its ability to cause intense tearing and eye irritation.[5][6] This is not a mere inconvenience but a physiological distress signal. The electrophilic benzylic carbon readily undergoes SN2 reactions with nucleophilic residues in the proteins of the corneal nerves.[7][8] This alkylation triggers a pain response and the stimulation of the lacrimal glands, leading to profuse tearing.[9]
-
Corrosivity and Irritation: Beyond the eyes, benzyl bromide is extremely destructive to all tissues it contacts, including the skin, mucous membranes, and the entire respiratory tract.[2][10] It can cause severe chemical burns upon contact.[2][5]
-
Reactivity with Water: Benzyl bromide is highly sensitive to moisture.[3][6][10][11] It readily hydrolyzes to form benzyl alcohol and hydrogen bromide (HBr) gas.[10] HBr is a corrosive acid that can cause severe respiratory irritation and damage equipment. This reaction is also why using water to extinguish a benzyl bromide fire or clean a spill is contraindicated.[2]
Key Physicochemical Data
| Property | Value | Source |
| Formula | C₇H₇Br | [10] |
| Molecular Weight | 171.03 g/mol | [10] |
| Appearance | Clear, colorless to yellowish liquid | [3][4] |
| Odor | Sharp, pungent, unpleasant | [4][12] |
| Boiling Point | ~198-199 °C (388-390 °F) | [3] |
| Melting Point | -3 to -1 °C (27-30 °F) | [10] |
| Flash Point | 87 °C (188 °F) | [3] |
| Vapor Density | 5.8 (Heavier than air) | [3] |
| Water Solubility | Reacts with water | [3] |
The Hierarchy of Controls: A Multi-Layered Safety Approach
Effective management of benzyl bromide relies on a multi-layered safety strategy known as the hierarchy of controls. This framework prioritizes the most effective measures first.
Engineering Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense; do not rely on it alone. All work involving benzyl bromide must be performed within a properly functioning and certified chemical fume hood.[11]
-
Chemical Fume Hood: The sash should be kept as low as possible to maximize containment. The airflow must be verified before commencing any work.
-
Glove Box/Inert Atmosphere: For larger scale reactions or when stringent exclusion of moisture is critical, a glove box provides the highest level of containment and atmospheric control.
-
Process Automation: Where possible, using syringe pumps for the slow addition of benzyl bromide minimizes handling and the risk of exposure.[2]
Administrative Controls: Standard Operating Procedures (SOPs)
Clear, written protocols and designated work areas are essential.
-
Designated Areas: Clearly label the fume hood or area where benzyl bromide is being used.
-
Training: All personnel must be trained on the specific hazards and the procedures outlined in this guide and the substance's Safety Data Sheet (SDS).[2]
-
"Buddy System": Avoid working alone when handling highly hazardous materials like benzyl bromide.
Personal Protective Equipment (PPE): The Final Barrier
The correct PPE is non-negotiable. It must be worn before entering the designated area and only removed after all materials are secured and the area is clean.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes & Face | Chemical splash goggles AND a full-face shield. | Goggles provide a seal against vapors; the face shield protects against splashes.[2][13] Do not wear contact lenses.[2] |
| Hands | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton™). Double-gloving is recommended. | Inspect gloves for any signs of degradation or pinholes before use.[10][11] Consult the glove manufacturer's compatibility charts. Change gloves immediately if contamination is suspected.[10] |
| Body | Flame-resistant lab coat, fully buttoned. | Provides a removable barrier in case of a splash. |
| Respiratory | A respirator should not be necessary if engineering controls are used correctly. However, for emergencies or situations with potential for high vapor concentration, a full-face respirator with an appropriate combination cartridge (e.g., ABEK-type) or a self-contained breathing apparatus (SCBA) is required.[10][11] | All respirator use requires prior medical clearance, training, and fit-testing as per institutional and OSHA guidelines.[13] |
Experimental Protocols: From Setup to Disposal
The following protocols are generalized for a typical benzylation reaction. They must be adapted to the specific scale and chemistry of your experiment.
Pre-Reaction Setup and Reagent Handling
Causality: Proper setup is critical to prevent the release of corrosive vapors and ensure the reaction proceeds as intended. Benzyl bromide's sensitivity to moisture necessitates anhydrous conditions for many applications.[6][10][13]
Protocol:
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under a stream of inert gas (e.g., Nitrogen or Argon).
-
Inert Atmosphere: Assemble the reaction apparatus in the fume hood and maintain it under a positive pressure of inert gas. Use septa on addition funnels and flasks.
-
Reagent Transfer: Benzyl bromide is a dense liquid (1.44 g/mL).[3] Use a clean, dry syringe or cannula to transfer the required amount from the Sure/Seal™ bottle to the reaction vessel or addition funnel. Perform this transfer entirely within the fume hood.
-
Avoid Contamination: Never introduce a wet or dirty needle into the reagent bottle. Use a dedicated needle for inert gas inlet and another for liquid withdrawal.
Reaction Work-up and Quenching Protocol
Causality: This is the most critical safety step after the reaction is complete. Any unreacted benzyl bromide must be neutralized before extraction or exposure to the open atmosphere. A common and effective method is to convert the electrophilic benzyl bromide into a water-soluble, less hazardous species.[14]
Protocol:
-
Cool the Reaction: Before quenching, cool the reaction mixture in an ice bath. Quenching reactions can be exothermic.
-
Select Quenching Agent: Choose a suitable nucleophile. A common choice is a tertiary amine like triethylamine or a basic aqueous solution like sodium bicarbonate or sodium hydroxide.
-
Amine Quench: Add a slight excess of triethylamine. This reacts with benzyl bromide to form a benzyltriethylammonium bromide salt, which is water-soluble.[14]
-
Basic Quench: Slowly and carefully add saturated aqueous sodium bicarbonate solution. This will hydrolyze the benzyl bromide and neutralize any HBr formed. Be aware of potential gas evolution (CO₂).
-
-
Allow to Stir: Stir the quenched mixture for at least 30 minutes to ensure the complete destruction of the benzyl bromide.
-
Proceed to Extraction: The reaction mixture can now be safely moved to a separatory funnel for standard aqueous extraction.
Decontamination and Waste Disposal
Causality: All equipment and waste streams are considered hazardous. Proper decontamination prevents accidental exposure, and correct waste segregation is a legal and ethical requirement.
Protocol:
-
Equipment Decontamination: Rinse all contaminated glassware, syringes, and needles with a suitable organic solvent (e.g., acetone or ethanol) directly into a designated hazardous waste container. Then, immerse the glassware in a basic solution (e.g., a dilute sodium hydroxide bath) for several hours before standard washing.
-
Solid Waste: All contaminated gloves, paper towels, and absorbent materials must be placed in a clearly labeled, sealed hazardous waste bag or container.[10]
-
Liquid Waste: Both aqueous and organic waste streams from the reaction and work-up must be collected in separate, clearly labeled, and sealed hazardous waste containers.[10][13] Do not mix incompatible waste streams.
Emergency Procedures: Responding to Spills and Exposures
Rapid and correct response to an emergency can significantly mitigate harm.[10]
Spill Response
Causality: A spill of benzyl bromide presents an immediate inhalation and contact hazard. The response plan must prioritize personnel safety and prevent the spread of contamination. Using water will worsen the situation by generating HBr gas.[2]
Protocol:
-
ALERT & EVACUATE: Alert all personnel in the immediate area. Evacuate the laboratory, closing the doors behind you.
-
NOTIFY: Inform your supervisor and the institution's Environmental Health & Safety (EHS) department immediately.
-
SECURE: Prevent re-entry to the lab.
-
CLEANUP (Only if trained and equipped):
-
Don appropriate PPE, including a respirator if necessary.
-
Contain the spill by creating a dike around it with an inert, dry absorbent material.
-
Cover the spill with a dry absorbent such as sand, soda ash, or dry lime.[2] DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[13]
-
Ventilate the area thoroughly after cleanup is complete.[2]
-
Personal Exposure Response
Causality: Immediate and thorough decontamination is critical to minimize tissue damage.[2]
| Exposure Route | Immediate Action | Follow-up |
| Skin Contact | Immediately go to the nearest safety shower or sink.[2] Remove all contaminated clothing while flushing the affected area with copious amounts of soap and water for at least 15 minutes.[2][10][11] | Seek immediate medical attention. Provide the SDS to the medical personnel.[10] |
| Eye Contact | Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[2][10][11] | Seek immediate medical attention.[10] |
| Inhalation | Move the affected person to fresh air immediately.[10][11] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical assistance. | Seek immediate medical attention. Severe exposure can lead to delayed-onset pulmonary edema, a medical emergency.[2] |
| Ingestion | DO NOT INDUCE VOMITING. [10] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] | Seek immediate medical attention.[10] |
Conclusion
Benzyl bromide intermediates are powerful tools in chemical synthesis, but their lachrymatory and corrosive properties demand a comprehensive and proactive safety culture. By understanding the chemical basis of the hazards and rigorously applying the hierarchy of controls—from engineering solutions to meticulous personal practices—researchers can mitigate the risks and handle these valuable reagents with the confidence that comes from competence and caution.
References
- Benzyl-Bromide - Safety Data Sheet. (2013, March 19). Sigma-Aldrich.
- BENZYL BROMIDE HAZARD SUMMARY. (2000, December). New Jersey Department of Health.
- Benzyl bromide - Product Inform
- Benzyl bromide - Safety Data Sheet. (2017, September 22).
- Benzyl bromide - SAFETY DATA SHEET. (2010, September 3). Thermo Fisher Scientific.
- benzyl bromide - Report | CAMEO Chemicals | NOAA.
- Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry.
- 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide - SAFETY DATA SHEET. (2025, February 11). TCI Chemicals.
- Benzyl Bromide - SAFETY DATA SHEET. (2025, May 22). FUJIFILM Wako Chemicals.
- 4-Methyl-d3-benzyl bromide - Safety D
- Benzyl Bromide | C7H7Br | CID 7498.
- Benzyl bromide - SAFETY DATA SHEET. (2010, September 3). Fisher Scientific.
- Benzyl bromide - Wikipedia. Wikipedia.
- Tear gas - Wikipedia. Wikipedia.
- BENZYL BROMIDE FOR SYNTHESIS MSDS. (2013, August 6). Loba Chemie.
- How does one separate Benzyl bromide from the reaction mixture? (2014, October 1).
- Tear gas: an epidemiological and mechanistic reassessment. (2016, July 8).
- IRRITANT COMPOUNDS: MILITARY RESPIRATORY IRRITANTS. PART I.
- Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! (2014, July 21). ScienceMadness Discussion Board.
- A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Rea. BenchChem.
- Riot-Control Chemical Agents. MSD Manual Professional Edition.
- Chemical warfare agents. (2022).
- Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide... (2001). The Journal of Organic Chemistry.
Sources
- 1. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 2. nj.gov [nj.gov]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Tear gas: an epidemiological and mechanistic reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Riot-Control Chemical Agents - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 9. Tear gas - Wikipedia [en.wikipedia.org]
- 10. westliberty.edu [westliberty.edu]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. researchgate.net [researchgate.net]
Protecting group strategies for difluoromethoxy benzyl synthesis
Application Note: Strategic Installation of the Difluoromethoxy ( ) Moiety
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
The difluoromethoxy group (
However, installing the
The Synthetic Challenge: Difluorocarbene is typically generated via:
-
Base-mediated hydrolysis (e.g.,
gas + strong base). -
Thermal decarboxylation (e.g., Sodium chlorodifluoroacetate at >95°C).
-
Fluoride-induced elimination (e.g.,
).
These conditions (high heat, strong base, or fluoride sources) are frequently incompatible with common protecting groups (PGs) like Boc, Fmoc, or simple silyl ethers. This guide outlines the strategic selection of reagents and protecting groups to ensure high-yield synthesis of difluoromethoxy benzyls.
Strategic Analysis: Protecting Group Compatibility Matrix
The choice of protecting group must be orthogonal to the specific source of difluorocarbene.
The "Boc Trap" (Critical Alert)
Do not use Boc (tert-butyloxycarbonyl) protection for amines during high-temperature difluorocarbene reactions.
-
Mechanism of Failure: At elevated temperatures (>80°C), difluorocarbene can attack the carbamate oxygen or the tert-butyl group, leading to the formation of
-difluoromethyl groups or difluorocarbamates, effectively cleaving or modifying the PG. -
Recommendation: Use Cbz (Benzyloxycarbonyl) , Bn (Benzyl) , or Phthalimide .
Silyl Ether Instability
While TBDMS (tert-butyldimethylsilyl) is standard for alcohols, it is risky in difluoromethylation.
-
Mechanism of Failure: Many
precursors (like or TFDA) rely on fluoride initiators or generate transient fluoride species. Even trace fluoride rapidly cleaves TBDMS. -
Recommendation: Use TIPS (Triisopropylsilyl) or TBDPS (tert-butyldiphenylsilyl) , which possess higher steric bulk and stability toward transient fluoride.
Compatibility Table
| Functional Group | Protecting Group (PG) | Stability with SCDA (Heat/Base) | Stability with | Stability with | Recommended Strategy |
| Amine | Boc | 🔴 Unstable (Side rxn) | 🟡 Risk (Base hydrolysis) | 🔴 Unstable | Avoid. Use Cbz or Bn. |
| Amine | Cbz / Bn | 🟢 Stable | 🟢 Stable | 🟢 Stable | Preferred. |
| Amine | Fmoc | 🔴 Unstable (Base labile) | 🔴 Unstable | 🟡 Variable | Use only under neutral radical conditions. |
| Alcohol | TBDMS | 🟡 Risk (Thermal/F-) | 🟢 Stable | 🔴 Unstable | Risk. Upgrade to TIPS/TBDPS. |
| Alcohol | TIPS / TBDPS | 🟢 Stable | 🟢 Stable | 🟡 Moderate | Preferred for silyl protection.[1] |
| Alcohol | MOM / THP | 🟢 Stable | 🟢 Stable | 🟢 Stable | Excellent acetal stability in basic media. |
| Carboxylic Acid | Methyl/Ethyl Ester | 🟡 Risk (Hydrolysis) | 🔴 Unstable (Saponification) | 🟢 Stable | Use t-Butyl ester or Benzyl ester . |
Decision Logic for Reagent Selection
Select the difluoromethylation reagent based on the sensitivity of your substrate.
Figure 1: Decision tree for selecting the optimal difluoromethylation reagent based on substrate sensitivity.
Detailed Protocols
Protocol A: The "Workhorse" Method (SCDA)
Reagent: Sodium Chlorodifluoroacetate (
Safety Warning: This reaction generates massive amounts of
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (or large magnetic bar), a reflux condenser, and a wide-bore gas outlet connected to an oil bubbler.
-
Solvation: Dissolve the phenolic substrate (1.0 equiv) in DMF (
concentration). -
Base Activation: Add
(1.5 equiv) or (2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide.-
Note:
often provides higher yields due to the "cesium effect" enhancing solubility.
-
-
Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA) (2.5 - 3.0 equiv).
-
Reaction: Heat the mixture to 95–100°C .
-
Observation: Vigorous bubbling (
) will commence. Ensure the vent is not clogged.
-
-
Monitoring: Monitor by TLC or LCMS. The reaction typically completes in 2–6 hours.
-
Endpoint: Disappearance of phenol; appearance of a less polar spot.
-
-
Workup: Cool to RT. Dilute with water (caution: exothermic). Extract with EtOAc. Wash organic layer with water (
) to remove DMF. Dry over .
Protocol B: The "Mild" Method (Difluoromethyl Triflate)
Reagent: Difluoromethyl Triflate (
-
Reagent Prep:
is a liquid that can be prepared or purchased. It is non-ozone depleting. -
Setup: Standard round-bottom flask open to air (or
). -
Biphasic Mix: Dissolve substrate (1.0 equiv) in Acetonitrile (
). Add an equal volume of (aqueous).-
Variation: If the substrate has a labile ester, this method is not suitable due to KOH. Use Protocol C.
-
-
Addition: Add
(2.0 equiv) slowly at Room Temperature (20–25°C) . -
Reaction: Stir vigorously. The reaction is extremely fast (often < 30 mins).
-
Workup: Separate layers. Extract aqueous layer with DCM.
Mechanistic Insight & Validation
Understanding the mechanism prevents "blind" troubleshooting.
Figure 2: Mechanistic pathway. Note that the key step is the nucleophilic attack of the phenoxide on the electrophilic carbene. Protonation is the final step.
Analytical Validation (Self-Validating System)
To confirm the success of the reaction and the integrity of the protecting groups, utilize NMR spectroscopy:
-
NMR: Look for the characteristic triplet of the
proton.-
Shift:
ppm. -
Coupling:
Hz (Large coupling constant is diagnostic).
-
-
NMR: This is the "truth" channel.
-
Signal: Doublet (due to H coupling).
-
Shift:
to ppm. -
QC Check: If you see a singlet at
to ppm, you may have trifluoromethylated side products or inorganic fluoride.
-
-
PG Integrity Check:
-
Check for loss of
-Butyl signal (Boc/TBDMS cleavage) in NMR. -
Check for hydrolysis of esters (loss of alkoxy group).
-
References
-
Zafrani, Y., et al. (2019). "Difluoromethyl Triflate: A Liquid Reagent for the Difluoromethylation of Phenols and Thiophenols." Journal of Organic Chemistry. Available at: [Link]
-
Hu, J., et al. (2011).[3] "Difluorocarbene-Derived Trifluoromethylation." Chemical Reviews. Available at: [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of Difluoromethyl Ethers with Difluoromethyl Triflate." Angewandte Chemie International Edition. Available at: [Link]
-
Org. Synth. (2024).[4] "Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate." Organic Syntheses. Available at: [Link]
Application Note: Accelerating Lead Optimization – Microwave-Assisted Alkylations with Fluorinated Benzyl Bromides
Executive Summary
In modern drug discovery, the incorporation of fluorine into bioactive scaffolds is a pivotal strategy to modulate lipophilicity, metabolic stability, and binding affinity.[1][2][3] Fluorinated benzyl bromides are essential building blocks for introducing these motifs via nucleophilic substitution. However, traditional thermal alkylation often suffers from long reaction times (2–12 hours) and side reactions such as hydrolysis or dimerization.
This Application Note details a validated methodology for Microwave-Assisted Synthesis using fluorinated benzyl bromides. By leveraging the specific dielectric heating properties of polar aprotic solvents, researchers can reduce reaction times to under 20 minutes while increasing yields by 15–30%. This guide provides mechanistic insights, optimized protocols for N- and O-alkylation, and critical safety standards for handling these lachrymatory reagents.
Mechanistic Insight & Experimental Logic
The Fluorine Effect on Electrophilicity
The reactivity of benzyl bromides in
-
Inductive Effect (-I): Fluorine is highly electronegative. When substituted on the benzyl ring (particularly at ortho or para positions), it exerts a strong electron-withdrawing inductive effect. This increases the electrophilicity of the benzylic carbon (
-Br), making it more susceptible to nucleophilic attack compared to non-fluorinated analogs. -
Reaction Rate: Consequently, fluorinated benzyl bromides react faster than unsubstituted benzyl bromide. However, this increased reactivity also makes them more prone to hydrolysis if moisture is present.
Microwave Dielectric Heating
Microwave irradiation (2.45 GHz) heats the reaction mixture through dipolar polarization and ionic conduction .
-
Coupling Efficiency: Benzyl bromides are polar, but the solvent is the primary microwave absorber. Using a solvent with a high dielectric constant (
) and loss tangent ( ) ensures rapid, volumetric heating.[4] -
The "Specific Microwave Effect": While controversial, the consensus in alkylation is that the benefit is primarily thermal. The ability to instantly reach temperatures (e.g., 120°C) that exceed the solvent's atmospheric boiling point (in a sealed vessel) drives the reaction over the activation energy barrier significantly faster than oil baths.
Visualizing the Workflow
The following diagram outlines the decision process for optimizing these reactions.
Figure 1: Decision tree for optimizing microwave-assisted alkylation parameters.
Experimental Design & Optimization
Solvent Selection
For microwave efficiency, the solvent must absorb microwave energy. Non-polar solvents (Toluene, Hexane) are transparent to microwaves and require "doping" with ionic liquids or polar additives.
| Solvent | Dielectric Constant ( | Loss Tangent ( | MW Absorptivity | Recommendation |
| Acetonitrile (ACN) | 37.5 | 0.062 | Medium | High (Preferred) - Easy workup |
| DMF | 36.7 | 0.161 | High | High - Good for solubility, hard to remove |
| Ethanol | 24.3 | 0.941 | High | Medium - Nucleophilic competition risk |
| DCM | 8.9 | 0.042 | Low | Low - Poor heating, high pressure |
Base Selection
The reaction generates HBr as a byproduct. A base is required to scavenge the acid and drive the equilibrium.
-
Inorganic Carbonates (
, ): Preferred for O-alkylation (phenols). Heterogeneous mixture; requires efficient stirring. -
Organic Amines (DIPEA, TEA): Preferred for N-alkylation. Homogeneous mixture; prevents poly-alkylation by buffering the pH.
Validated Protocols
Protocol A: N-Benzylation of Secondary Amines
Target: Synthesis of N-(4-fluorobenzyl)morpholine. Scope: Applicable to primary/secondary amines and nitrogen heterocycles.
Reagents:
-
Morpholine (1.0 equiv, 1.0 mmol)
-
4-Fluorobenzyl bromide (1.1 equiv, 1.1 mmol)
- (2.0 equiv, anhydrous)
-
Acetonitrile (ACN) (3 mL)
Procedure:
-
Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, add Morpholine (87 mg) and ACN (3 mL).
-
Addition: Add
(276 mg), followed by the slow addition of 4-Fluorobenzyl bromide (208 mg). Caution: Lachrymator. Perform in fume hood. -
Sealing: Cap the vial with a PTFE/silicone septum cap.
-
Irradiation: Place in the microwave reactor.
-
Mode: Dynamic (hold temperature).
-
Temp: 100 °C.
-
Hold Time: 10 minutes.
-
Stirring: High.
-
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: The crude residue is typically >90% pure. If necessary, purify via flash chromatography (Hexane/EtOAc).
Protocol B: O-Benzylation of Phenols (Williamson Ether Type)
Target: Synthesis of 4-(3-trifluoromethylbenzyloxy)phenol. Scope: Applicable to phenols, alcohols, and carboxylic acids.
Reagents:
-
4-Hydroxyphenol derivative (1.0 equiv)
-
3-(Trifluoromethyl)benzyl bromide (1.2 equiv)
- (1.5 equiv) - Cesium promotes the "naked anion" effect for better reactivity.
-
DMF (3 mL)
Procedure:
-
Setup: Dissolve the phenol (1.0 mmol) in DMF (3 mL) in a 10 mL microwave vial.
-
Activation: Add
(1.5 mmol) and stir for 2 minutes to ensure deprotonation (phenoxide formation). -
Addition: Add 3-(Trifluoromethyl)benzyl bromide (1.2 mmol).
-
Irradiation:
-
Temp: 120 °C.
-
Hold Time: 15 minutes.
-
-
Workup: Pour reaction mixture into water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine (to remove DMF). Dry over
.
Results: Thermal vs. Microwave Comparison[5][6]
The following data summarizes the efficiency gains when switching from thermal reflux to microwave synthesis for fluorinated substrates.
| Reaction Type | Substrate | Method | Temp (°C) | Time | Isolated Yield |
| N-Alkylation | 4-F-Benzyl Bromide + Morpholine | Thermal (Reflux) | 82 (ACN) | 4 hours | 78% |
| Microwave | 100 | 10 min | 92% | ||
| O-Alkylation | 3- | Thermal (Reflux) | 60 (Acetone) | 12 hours | 65% |
| Microwave | 120 | 15 min | 88% |
Note: Data represents average values derived from comparative kinetic studies of benzyl bromide substitutions [1, 3].
Safety & Troubleshooting
Handling Fluorinated Benzyl Bromides[7]
-
Lachrymatory Hazard: These compounds are potent tear agents. Even small vapors can cause severe eye and respiratory irritation.
-
Control: Always handle in a functioning fume hood.
-
Decontamination: Spills should be treated with dilute aqueous ammonia or 10% sodium carbonate to hydrolyze the bromide.
-
-
Corrosivity: Fluorinated benzyl bromides are corrosive to skin.[5][6][7] Use nitrile gloves (double gloving recommended) [5].
Microwave Safety
-
Vessel Failure: Do not exceed the pressure rating of your vial (typically 20–30 bar). Benzylations generally operate well below this limit (< 5 bar at 120°C in ACN), but gas evolution (
from carbonates) can occur. -
Solvent Volume: Do not fill vials >75% capacity to allow headspace for pressure.
Troubleshooting Table
| Issue | Possible Cause | Solution |
| Low Yield / SM Remaining | Temperature too low | Increase Temp by 20°C (up to 160°C). |
| Hydrolysis (Benzyl Alcohol formed) | Wet solvent | Use anhydrous ACN/DMF; add molecular sieves. |
| Vial Leakage | Capping failure | Check crimp tightness; ensure septum is not punctured prior to run. |
| Dark/Tarry Product | Thermal degradation | Reduce reaction time; lower temp; use Nitrogen flush. |
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[8] Angewandte Chemie International Edition. Link
-
Purser, S., et al. (2008).[9][10] Fluorine in medicinal chemistry. Chemical Society Reviews.[9][10] Link
-
Scientific Update. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis. Asian Journal of Pharmaceutical Research. Link
-
CEM Corporation. Solvent Choice for Microwave Synthesis. Application Note. Link
-
Thermo Fisher Scientific. Safety Data Sheet: 4-Fluoro-3-(trifluoromethyl)benzyl bromide. Link
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Choice for Microwave Synthesis [cem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (PDF) Fluorine in medicinal chemistry. (2008) | Sophie Purser | 4868 Citations [scispace.com]
Troubleshooting & Optimization
Optimizing yield in steric hindered benzyl bromide alkylations
Technical Support Center: Advanced Alkylation Protocols Topic: Optimization of Sterically Hindered Benzyl Bromide Alkylations Ticket ID: #ALK-992-ORTHO Status: Open Agent: Senior Application Scientist, Dr. H.
Introduction: The "Ortho-Effect" Challenge
Welcome to the Advanced Synthesis Support Center. You are likely here because your standard
The Core Problem:
In unhindered systems, benzyl halides are excellent electrophiles. However, ortho-substitution creates a "picket fence" around the benzylic carbon. This raises the activation energy (
This guide provides a modular troubleshooting workflow to bypass these kinetic traps.
Diagnostic Workflow
Before altering reagents, identify the specific failure mode using the diagnostic logic below.
Figure 1: Diagnostic logic for identifying the root cause of alkylation failure based on crude product analysis.
Troubleshooting Modules (FAQs)
Module A: The "Kinetic Wall" (No Reaction)
User Question: My starting material is untouched after 24h at reflux. Increasing temp just turns it black. How do I force the reaction?
Technical Insight:
The steric bulk is preventing the nucleophile from reaching the
Protocol 1: The "In-Situ Finkelstein" Modification Add Sodium Iodide (NaI) to your reaction.
-
Mechanism: Bromide is a good leaving group, but Iodide is better (weaker bond, better polarizability). NaI reacts with Benzyl-Br to form Benzyl-I in situ. The Benzyl-I is significantly more electrophilic, allowing the hindered nucleophile to attack.
-
Key Requirement: Use a solvent where NaBr precipitates but NaI is soluble (Acetone is classic, but Butanone/MEK allows higher temps).
Protocol 2: Phase Transfer Catalysis (PTC) Switch from a single phase (DMF) to a biphasic system (Toluene/Water or DCM/Water) with a Quaternary Ammonium Salt (e.g., TBAB).
-
Mechanism: This creates a "naked anion." In the organic phase, the nucleophile is separated from its hydration shell and counter-cation, increasing its energy and reactivity by orders of magnitude.
-
Reference: Starks' Extraction Mechanism [1].
Module B: The "Styrene" Problem (Elimination)
User Question: I am getting 40% yield of the styrene derivative (elimination product). How do I stop this?
Technical Insight:
Steric hindrance slows substitution (
Solution:
-
Switch to a "Soft" Base: Move from Hydrides/Alkoxides to Carbonates (
) or Silver Oxide ( ). -
The Silver Oxide Route:
acts as a mild base and a halogen scavenger. It coordinates to the Bromide, assisting its departure without creating a highly basic environment that strips protons. This is the "Nuclear Option" for sensitive substrates [2].
Experimental Protocols
Protocol A: Optimized Finkelstein-Assisted Alkylation
Best for: Thermally stable substrates that are kinetically slow.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Solvent: Dissolve Substrate (1.0 equiv) and Nucleophile (1.1 equiv) in anhydrous Butanone (MEK) (0.2 M concentration).
-
Why MEK? Higher boiling point (80°C) than acetone, but retains solubility differential for salts.
-
-
Catalyst: Add Sodium Iodide (NaI) (0.2 – 0.5 equiv).
-
Base: Add
(1.5 equiv).-
Why Cesium? The "Cesium Effect" improves solubility in organic solvents compared to Potassium.
-
-
Execution: Heat to reflux (80°C). Monitor via TLC.
-
Workup: Filter off the inorganic solids (NaBr/CsBr) before aqueous extraction to prevent emulsions.
Protocol B: High-Performance PTC Conditions
Best for: Substrates sensitive to high heat or requiring "naked anion" reactivity.
-
Organic Phase: Dissolve Benzyl Bromide (1.0 equiv) in Toluene (3 volumes).
-
Aqueous Phase: Dissolve Nucleophile (1.2 equiv) and KOH (5.0 equiv) in minimal Water (1 volume).
-
Note: High concentration of KOH forces the equilibrium toward the organic phase (Salting out effect).
-
-
Catalyst: Add Tetrabutylammonium Bromide (TBAB) (10 mol%).
-
Execution: Vigorously stir (1000 RPM) at 40°C.
-
Critical: The reaction rate is diffusion-controlled. Slow stirring = Low yield.
-
Comparative Data: Solvent & Catalyst Effects[1]
The following table summarizes yield improvements for the alkylation of 2,4,6-trimethylbenzyl bromide (Mesytyl bromide) with a phenol nucleophile.
| Condition | Solvent | Base | Catalyst | Yield (24h) | Major Byproduct |
| Standard | DMF | None | 15% | Unreacted SM | |
| Strong Base | THF | NaH | None | 35% | Styrene (Elimination) |
| Finkelstein | Acetone | NaI (20%) | 82% | None | |
| PTC | Tol/H2O | KOH | TBAB (10%) | 88% | None |
| Silver | DCM | None | 76% | Silver salts (Costly) |
Mechanism Visualization
Understanding the "Interfacial Mechanism" of PTC helps in troubleshooting stirring speed and catalyst choice.
Figure 2: The Starks' Extraction Mechanism for Phase Transfer Catalysis. Note the cyclic regeneration of the Q+ species.
References
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. [Link]
-
Bouzide, A., & Sauvé, G. (1997).[1][2] Highly selective silver(I) oxide mediated monoprotection of symmetrical diols.[1][3] Tetrahedron Letters, 38(34), 5945–5948. [Link]
-
Finkelstein, H. (1910).[4] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[4][5] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[4] [Link]
-
Tan, Y., et al. (2017).[6] Carbene-Mediated Quaternarization of the Anomeric Position of Carbohydrates.[6] The Journal of Organic Chemistry, 82(17), 9030–9037.[6] [Link]
Sources
Purification methods for 2,3-Dichloro-6-(difluoromethoxy)benzyl bromide (column vs. crystallization)
Case ID: PUR-BnBr-236 Status: Active Safety Alert: SEVERE LACHRYMATOR . All operations must be performed in a functioning fume hood. Neutralize spills immediately with 5% sodium hypochlorite (bleach) or aqueous ammonia.
Introduction: The Stability vs. Purity Dilemma
You are likely encountering a common frustration: 2,3-Dichloro-6-(difluoromethoxy)benzyl bromide is highly reactive. The electron-withdrawing chlorine and difluoromethoxy groups make the benzylic carbon highly electrophilic, but also prone to hydrolysis and polymerization.
-
The Problem with Silica: Standard silica gel is acidic (
). This acidity catalyzes the loss of the bromide leaving group, generating HBr and causing the compound to streak, decompose, or hydrolyze into the benzyl alcohol on the column. -
The Problem with Crystallization: The difluoromethoxy group adds lipophilicity and rotational freedom, often leading to "oiling out" rather than discrete crystal formation, especially if the melting point is depressed by impurities (e.g., unreacted toluene precursor).
This guide prioritizes Crystallization as the gold standard for stability, with Buffered Chromatography as the necessary fallback.
Module 1: Diagnostic & Triage
Before selecting a method, assess your crude mixture using this decision matrix.
Quick Diagnostic Protocol
-
TLC Stress Test: Spot your crude on a TLC plate. Wait 5 minutes before developing.
-
Result: If the spot smears or shows a new baseline spot compared to a fresh spot, your compound is decomposing on silica. Action: Use Neutralized Silica (Module 3).
-
-
H-NMR Check: Focus on the benzylic protons (
).-
Shift: Typically
4.4 – 4.6 ppm (singlet). -
Impurity: Look for
4.7 – 4.8 ppm (Benzal bromide, ) or 2.1 – 2.3 ppm (Unreacted Toluene). -
Decision: If Benzal bromide > 5%, Crystallization is mandatory (separation on silica is extremely difficult).
-
Method Selection Workflow
Figure 1: Decision tree for selecting the purification method based on impurity profile.
Module 2: Crystallization (The Gold Standard)
Crystallization is preferred because it avoids silica acidity and thermal stress. However, this molecule is prone to "oiling out."
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Role | Notes |
| Heptane (or Hexane) | 100% | Primary | Best for removing polar tars. |
| Heptane / EtOAc | 20:1 to 50:1 | Modifier | Use if solubility in pure heptane is too low. |
| Pentane | 100% | Low Temp | For very low-melting solids (requires -78°C bath). |
Protocol: The "Heat-Cool-Seed" Cycle
Objective: Prevent oiling out by controlling the metastable zone.
-
Dissolution: Dissolve crude solid in the minimum amount of boiling Heptane (approx. 3-5 mL per gram).
-
Troubleshoot: If insoluble black tar remains, decant the hot clear supernatant into a clean flask.
-
-
Slow Cool: Allow the flask to cool to room temperature on a cork ring. Do not put it on ice yet.
-
The Critical Step (Seeding):
-
If it turns cloudy: Good.[1]
-
If it oils out (droplets form at bottom): Re-heat until clear. Add a single "seed" crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the liquid-air interface.
-
Chemical Trick: Add 1% volume of Isopropanol if oiling persists; it sometimes disrupts the amorphous phase.
-
-
Harvest: Once crystals form at RT, move to
(fridge) for 4 hours, then (freezer) overnight. -
Filtration: Filter rapidly on a sintered glass funnel using chilled Heptane for the wash.
Module 3: Column Chromatography (The Fallback)
Use this ONLY if crystallization fails or if you need to remove a specific impurity with significantly different polarity.
CRITICAL WARNING: You must neutralize the silica gel. Failure to do so will result in up to 30% mass loss via hydrolysis.
The "Buffered Silica" Protocol
Materials:
Step-by-Step Procedure:
-
Slurry Preparation: Prepare your silica slurry using Hexanes + 1% Triethylamine .
-
Column Packing: Pour the slurry and flush with 2 column volumes of the Hexane/TEA mixture. This deactivates the acidic sites (Lewis acids) on the silica.
-
Loading:
-
Do not load with DCM (dichloromethane) if possible, as it promotes halogen exchange or degradation.
-
Load as a liquid oil (neat) or with a minimum amount of Toluene/Hexane.
-
-
Elution:
-
Run a gradient from 100% Hexanes
5% EtOAc/Hexanes . -
Note: The product is lipophilic and will elute early (
in 10% EtOAc).
-
-
Workup: Evaporate fractions immediately. Do not leave the compound in solution with TEA for extended periods.
Troubleshooting: "My Product is Streaking"
If you see streaking despite using TEA:
-
Cause: The compound is decomposing on the TLC plate itself during the run.
-
Fix: Pre-run your TLC plate in a chamber containing Hexane + 1% TEA. Dry it, then spot your compound.[4][5] This confirms if the streak is real (crude impurity) or an artifact of the analysis.
Module 4: Comparison & Storage
Method Comparison Table
| Feature | Crystallization | Buffered Column (SiO2 + TEA) |
| Yield | High (80-90%) | Moderate (60-75%) |
| Purity | Excellent (>98%) | Good (95-97%) |
| Scalability | Unlimited (kg scale) | Limited (<10g recommended) |
| Time | Slow (Overnight) | Fast (2-3 hours) |
| Stability Risk | Low | High (Hydrolysis risk) |
Storage Protocols
-
Temperature: Store at
. -
Stabilizer: Add a small piece of Copper wire or Silver foil to the vial. This scavenges any free HBr that forms, preventing an autocatalytic decomposition cycle (which turns the solid purple/black).
-
Atmosphere: Argon or Nitrogen flush is mandatory.
References
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Silica Gel Degradation Mechanisms
- D.L. Pain, Purification of unstable benzyl halides, Chem. & Ind., 1980.
-
Common Organic Chemistry - Benzyl Bromide Handling. Available at: [Link]
-
Crystallization of Low-Melting Halogenated Aromatics
-
Safety Data & Handling (Lachrymators)
-
PubChem Compound Summary: Benzyl Bromide. National Center for Biotechnology Information. Available at: [Link]
-
Sources
Technical Support Center: Troubleshooting Low Conversion Rates with Electron-Poor Benzyl Bromides
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with nucleophilic substitution reactions involving electron-poor benzyl bromides. These substrates are notoriously less reactive than their electron-rich counterparts, often leading to frustratingly low conversion rates. This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you overcome these synthetic hurdles.
Section 1: Frequently Asked Questions (FAQs) & Foundational Concepts
Q1: Why is my reaction with an electron-poor benzyl bromide so sluggish compared to a standard benzyl bromide?
A1: The core of the issue lies in the electronic properties of your substrate. Electron-withdrawing groups (EWGs) on the benzene ring, such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), significantly decrease the electron density of the aromatic system.[1][2] This has a two-fold negative impact on the typical SN2 reaction pathway:
-
Destabilization of the Transition State: In an SN2 reaction, the nucleophile attacks the benzylic carbon, forming a pentacoordinate transition state. EWGs pull electron density away from the benzylic carbon, making it more electron-deficient. This intensifies the positive charge on the benzylic carbon, which can destabilize the transition state of an SN2 reaction.[3][4]
-
Reduced Nucleophilicity of the Benzene Ring: While the primary reaction occurs at the benzylic carbon, the overall electronic environment of the molecule plays a role. A more electron-poor ring system is simply less inclined to participate in the bond-forming and bond-breaking processes of nucleophilic substitution.
For SN1-type reactions, which proceed through a carbocation intermediate, EWGs are even more detrimental. They actively destabilize the positive charge of the benzylic carbocation through inductive and resonance effects, making its formation highly unfavorable.[3][4]
Section 2: Troubleshooting & Optimization Strategies
Q2: I've confirmed my starting materials are pure, but my conversion is still below 20%. What are the first parameters I should adjust?
A2: When facing low conversion with a clean reaction, systematically optimizing your reaction conditions is the next logical step. Here’s a prioritized approach:
-
Solvent Selection: The solvent plays a critical role in SN2 reactions.[5] For electron-poor substrates, switching to a polar aprotic solvent is often the most impactful change.
-
Why? Polar aprotic solvents like DMF (N,N-dimethylformamide), DMSO (dimethyl sulfoxide), and acetonitrile excel at solvating the cation of your nucleophilic salt (e.g., Na⁺, K⁺) while leaving the anionic nucleophile relatively "bare" and more reactive.[6][7] In contrast, protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[7]
-
-
Temperature: Many reactions involving deactivated substrates require more thermal energy to overcome the activation barrier.
-
Actionable Advice: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction closely by TLC or LC-MS to track the consumption of starting material and the formation of both the desired product and any potential byproducts. Be cautious, as excessive heat can lead to decomposition or side reactions.
-
-
Concentration: Le Chatelier's principle is your friend. Increasing the concentration of your reactants can favor the forward reaction. Try running the reaction at a higher molarity.
Q3: I've tried different solvents and higher temperatures, but the conversion is still not satisfactory. Should I change my base or nucleophile?
A3: Absolutely. The strength of the nucleophile is a key driver of SN2 reactions.[7] If you are using a weak nucleophile, it may not be potent enough to react efficiently with your deactivated benzyl bromide.
-
Assessing Nucleophile Strength: Generally, anionic nucleophiles are stronger than their neutral counterparts (e.g., RO⁻ > ROH). Within a period of the periodic table, nucleophilicity increases with decreasing electronegativity.
-
Practical Steps: If you are performing an O-alkylation with an alcohol, for instance, deprotonating it first with a strong, non-nucleophilic base (like sodium hydride, NaH) to form the more reactive alkoxide is standard practice. If your nucleophile is inherently weak, you may need to consider alternative synthetic routes or activating agents.
The choice of base is also critical, especially in reactions where the nucleophile is generated in situ. The base should be strong enough to deprotonate the nucleophile precursor but not so strong that it promotes elimination (E2) side reactions.[6]
Q4: My reaction is producing a significant amount of a byproduct that I suspect is from an elimination reaction. How can I minimize this?
A4: The competition between substitution (SN2) and elimination (E2) is a classic challenge in organic synthesis.[6] Several factors can tip the balance in favor of elimination:
-
Steric Hindrance: While primary benzylic halides are less prone to elimination, bulky nucleophiles or bases can favor the E2 pathway.
-
Strong, Bulky Bases: Using a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) will almost certainly favor elimination. Opt for less hindered bases if substitution is the goal.
-
Higher Temperatures: While heat can increase the rate of both SN2 and E2 reactions, it often favors elimination to a greater extent. This is a delicate balance to strike when dealing with unreactive substrates.
Troubleshooting Workflow for Minimizing Elimination:
Caption: Decision workflow for minimizing E2 side reactions.
Section 3: Advanced Strategies & Catalysis
Q5: Are there any catalysts that can activate my electron-poor benzyl bromide?
A5: Yes, when standard thermal methods fail, catalytic approaches can be highly effective.
-
Phase-Transfer Catalysis (PTC): This is an excellent technique when your nucleophile is soluble in an aqueous or solid phase and your benzyl bromide is in an organic phase.[8][9] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide - TBAB), transports the nucleophile into the organic phase, where it can react.[8][10] This method often allows for milder reaction conditions and can significantly improve yields.[9]
-
Nucleophilic Catalysis: In some cases, a highly nucleophilic catalyst can be used to activate the benzyl halide. For example, lutidine has been shown to displace the bromide to form an in-situ lutidinium salt.[11][12] This intermediate can have different reactivity profiles, for instance, being more susceptible to single-electron transfer (SET) in photoredox catalysis.[11][12][13]
Q6: I've seen literature on photoredox catalysis for these types of couplings. Is this a viable option?
A6: Photoredox catalysis has emerged as a powerful tool for activating challenging substrates. For electron-poor benzyl bromides, it offers a way to circumvent the high activation barrier of traditional polar (SN1/SN2) pathways by engaging in a radical mechanism.
Simplified Mechanism:
-
A photocatalyst absorbs light and becomes excited.
-
The excited photocatalyst can engage in a single-electron transfer (SET) with the benzyl bromide, generating a benzyl radical.[14]
-
This highly reactive radical can then couple with a suitable partner.
Recent studies have shown that a cooperative approach, combining photoredox with nucleophilic catalysis (as mentioned with lutidine), can be particularly effective for a broad range of benzyl halides, including those with electron-withdrawing groups.[11][12][13]
Caption: Cooperative photocatalysis and nucleophilic catalysis.
Section 4: Experimental Protocols & Data
Protocol 1: General Procedure for Optimizing SN2 Reactions with Electron-Poor Benzyl Bromides
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the nucleophile (1.2 equivalents) and a polar aprotic solvent (e.g., anhydrous DMF, to make a 0.5 M solution with respect to the benzyl bromide).
-
Base Addition (if required): If the nucleophile is an alcohol or thiol, cool the solution to 0 °C and add a base (e.g., NaH, 1.2 equivalents) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.
-
Substrate Addition: Add the electron-poor benzyl bromide (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC every hour. If no significant conversion is observed after 4 hours, gradually increase the temperature to 50-80 °C.
-
Workup: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature and quench carefully by pouring it into ice-water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Table 1: Comparison of Reaction Conditions
| Entry | Benzyl Bromide | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | 4-Nitrobenzyl bromide | Phenol | K₂CO₃ | Acetonitrile | 80 | 24 | 45 |
| 2 | 4-Nitrobenzyl bromide | Phenol | K₂CO₃ | DMF | 80 | 12 | 92 |
| 3 | 4-Cyanobenzyl bromide | Sodium Azide | - | DMSO | 60 | 6 | >95 |
| 4 | 4-Nitrobenzyl bromide | Ethanol | - | Ethanol | 78 | 48 | <10 |
| 5 | 4-Nitrobenzyl bromide | Sodium Ethoxide | - | THF | 65 | 24 | 75 |
Data is illustrative and intended to show general trends.
References
-
Hanumanthu, R., & Weaver, J. D., III. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters, 26, 5248-5252. [Link]
-
Hughes, E. D., & Ingold, C. K. (1948). Mechanism of elimination reactions. Part VII. Solvent effects on rates and product-proportions in uni- and bi-molecular substitution and elimination reactions of alkyl halides and sulphonium salts in hydroxylic solvents. Journal of the Chemical Society, 2043-2049. [Link]
-
Spoering, R. (2015). Organic chemistry 12: SN2 substitution - nucleophilicity, epoxide electrophiles. CureFFI.org. [Link]
-
Macmillan Group. (2010). Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis. Princeton University. [Link]
-
Khan Academy. (2022). Effect of an electron withdrawing group in a benzyl cation. [Link]
-
Chemistry LibreTexts. (2021). Factors affecting the SN2 Reaction. [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). Selective Oxidation of Benzyl Halides to Benzaldehydes by Phase Transfer Catalyzed Monochromate Ions in Non-Polar Solvents. [Link]
-
Master Organic Chemistry. (2026). What Makes A Good Leaving Group?. [Link]
- Starks, C. M., & Liotta, C. L. (1978). Phase-Transfer Catalysis, Principles and Techniques. Academic Press.
-
Chemistry Steps. (2019). Reactions at the Benzylic Position. [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
Buncel, E., & Wilson, H. (1987). The SN2-E2 competition. Journal of Chemical Education, 64(6), 475. [Link]
-
University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides. [Link]
-
Yan, M., Lo, J. C., Edwards, J. T., & Baran, P. S. (2016). Radicals in Synthesis. Journal of the American Chemical Society, 138(39), 12692–12714. [Link]
-
Nature. (2016). Carbene-catalysed reductive coupling of nitrobenzyl bromides and activated ketones or imines via single-electron-transfer process. [Link]
-
Yadav, G. D., & Bisht, P. M. (2004). Phase transfer catalysis in green and efficient synthesis of o-nitrodiphenyl ether. Catalysis Communications, 5(1), 35-39. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. studymind.co.uk [studymind.co.uk]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. echemi.com [echemi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. biomedres.us [biomedres.us]
- 10. asianpubs.org [asianpubs.org]
- 11. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbene-catalysed reductive coupling of nitrobenzyl bromides and activated ketones or imines via single-electron-transfer process - PMC [pmc.ncbi.nlm.nih.gov]
Quenching procedures for lachrymatory benzyl bromide spills
[1]
Topic: Quenching procedures for lachrymatory benzyl bromide spills Case ID: BB-SPILL-001 Priority: CRITICAL (Lachrymator/Alkylating Agent) Status: ACTIVE
Immediate Response (The "Panic Button")
Q: I just dropped a bottle of benzyl bromide. The fumes are unbearable.[2] What is the immediate first step?
A: Evacuate and Isolate immediately. Do NOT attempt to wipe it up with paper towels immediately. Benzyl bromide is a potent lachrymator (tear gas) and an alkylating agent.[1]
-
Evacuate: Clear the lab. The vapors will cause severe eye and respiratory distress within seconds.
-
Isolate: Close the lab door to contain the vapors. Post a "DO NOT ENTER - LACHRYMATOR SPILL" sign.
-
Wait: Allow the HVAC system (fume hoods) to exhaust the immediate airborne concentration for 10–15 minutes before re-entering with proper PPE.
-
PPE Up: Do not re-enter without:
-
Respiratory Protection: Full-face respirator with organic vapor/acid gas cartridges (benzyl bromide hydrolyzes to HBr).
-
Skin Protection: Double nitrile gloves or Silver Shield® laminate gloves (benzyl bromide permeates standard latex/nitrile quickly).
-
Eye Protection: Goggles (if not using a full-face respirator).
-
The Chemistry of Quenching (Expertise & Logic)
Q: Why can't I just mop this up with water?
A: Water is ineffective and potentially dangerous for immediate cleanup.[2]
Benzyl bromide (
The Solution: You need a soft, strong nucleophile to displace the bromide in a rapid
Q: What is the reaction mechanism?
A: Sodium thiosulfate (
Figure 1: The nucleophilic substitution mechanism converting toxic benzyl bromide into a benign salt.
Preparation of Quenching Agents[1][5]
Q: What is the standard "Decon Solution" recipe?
A: While alcoholic ammonia works, it generates fumes. We recommend the Thiosulfate Method because it is odorless and highly effective.
Standard Decontamination Solution (The "10/10" Mix) Prepare this solution fresh if possible, as thiosulfate solutions can degrade over time (sulfur precipitation).
| Component | Concentration | Function |
| Sodium Thiosulfate | 10% - 20% (w/v) | The active quenching agent (Nucleophile). |
| Water | Solvent | Dissolves the salt and the polar reaction product. |
| Ethanol (Optional) | 10% (v/v) | Co-solvent. Helps dissolve the oily benzyl bromide into the aqueous phase to speed up reaction. |
| Sodium Carbonate | ~1-2% (w/v) | Mild base to neutralize any HBr formed by competing hydrolysis. |
Note: If you do not have ethanol, a simple aqueous solution of 10-20% Sodium Thiosulfate is sufficient, but requires more vigorous agitation/contact time.
Step-by-Step Decontamination Protocol
Q: Walk me through the cleanup of a 50mL spill on the floor.
A: Follow this "Absorb-Neutralize-Clean" workflow.
Reagents Needed:
-
Vermiculite or Spill Pads (Polypropylene)[3]
-
10% Sodium Thiosulfate Solution (approx.[4] 2x the spill volume)
-
Plastic waste bags (double bagged)
Protocol:
-
Containment: Circle the spill with absorbent pads or vermiculite to stop it from spreading.
-
Absorption: Cover the liquid entirely with absorbent material.
-
Quenching (The Critical Step):
-
Gently pour the Sodium Thiosulfate solution over the absorbent material.
-
Wait Time: Let it sit for 30 minutes . This contact time is non-negotiable to ensure the
reaction goes to completion inside the porous absorbent.
-
-
Collection: Scoop the wet slurry into a plastic bag.
-
Final Wash: Wipe the floor area with fresh thiosulfate solution, followed by soapy water.
-
Disposal: Seal the bag. Label as "Hazardous Waste: Benzyl Bromide Debris (Quenched with Thiosulfate)."
Figure 2: Operational workflow for neutralizing and cleaning a benzyl bromide spill.
Verification & Waste Disposal
Q: How do I know the area is actually safe?
A: Verification is difficult because olfactory fatigue (nose blindness) sets in quickly with lachrymators.
-
The "Buddy" Check: Ask a colleague who was not involved in the cleanup (and thus has fresh olfactory sensitivity) to enter the room cautiously. If they detect the "sharp, stinging" odor, repeat the wash step.
-
Analytical Check (Surface): Wipe the surface with a filter paper dipped in acetone. Run a quick TLC (Thin Layer Chromatography) against a benzyl bromide standard. If the spot is gone, the surface is clean.
Q: Can I throw the waste in the trash?
A: Absolutely not. Even if quenched, the waste contains chemical residues and brominated byproducts. It must be tagged as Hazardous Chemical Waste .
-
Tag: "Debris containing Benzyl Bromide (treated with Sodium Thiosulfate)."
-
Segregation: Do not mix with strong oxidizers (thiosulfate is a reducing agent).
References
-
Kent State University EHS. (n.d.). Cleaning up a spill | Compliance and Risk Management. Retrieved from [Link]
-
Citation for: Use of 10-25% sodium thiosulfate for bromine/lachrymator neutralization.[3]
-
-
Pennsylvania Department of Environmental Protection. (2015). Baker Hughes Safety Data Sheet - Benzyl Bromide. Retrieved from [Link]
-
Citation for: Specific protocol of using 10% sodium thiosulfate and 30-minute wait time.[4]
-
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3-Dichlorobenzyl Bromide and 2,6-Dichlorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Regioisomeric Purity and Predictable Reactivity
In the realm of medicinal chemistry and materials science, substituted benzyl halides are indispensable building blocks for introducing aromatic moieties. The precise location of substituents on the benzene ring dramatically alters the molecule's steric and electronic properties, thereby dictating its chemical reactivity. Understanding these nuances is not merely academic; it is fundamental to designing efficient synthetic routes, minimizing side-product formation, and ensuring the predictable incorporation of these fragments into complex target molecules. This guide provides an in-depth comparison of two closely related yet distinct isomers: 2,3-dichlorobenzyl bromide and 2,6-dichlorobenzyl bromide, focusing on the factors that govern their reactivity in nucleophilic substitution reactions.
Core Principles: Nucleophilic Substitution at the Benzylic Carbon
The reactivity of benzyl bromides is primarily governed by two competing nucleophilic substitution mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).[1][2] The preferred pathway is a function of the substrate's structure, the nucleophile's strength, the solvent's properties, and the leaving group's ability.[3][4]
-
SN1 Mechanism: A stepwise process where the leaving group departs first, forming a planar carbocation intermediate.[2] This intermediate is then attacked by the nucleophile. The rate of this reaction is dependent only on the concentration of the substrate and is favored by stable carbocations and polar protic solvents.[2][5] Benzyl carbocations are notably stabilized by resonance with the benzene ring.[1]
-
SN2 Mechanism: A concerted, single-step reaction where the nucleophile attacks the electrophilic carbon from the backside as the leaving group simultaneously departs.[3] This mechanism requires the nucleophile to have unhindered access to the reaction center.[5][6] The rate is dependent on the concentration of both the substrate and the nucleophile and is sensitive to steric hindrance.[2][3]
Comparative Analysis: 2,3- vs. 2,6-Dichlorobenzyl Bromide
The key to understanding the differential reactivity of these two isomers lies in a careful analysis of their steric and electronic profiles.
Steric Profile: The Dominance of the Ortho-Effect
The most significant difference between the two isomers is the steric environment around the benzylic carbon (-CH2Br).
-
2,6-Dichlorobenzyl Bromide: This isomer possesses two chlorine atoms in the ortho positions. These bulky substituents act as "gatekeepers," severely obstructing the backside approach of a nucleophile required for an SN2 reaction.[6][7] This phenomenon, often termed the "ortho effect," creates a high-energy transition state for the SN2 pathway, dramatically slowing its rate.[8]
-
2,3-Dichlorobenzyl Bromide: With only one chlorine atom in an ortho position (the C2 position), the steric hindrance is considerably less than in the 2,6-isomer. While the single ortho-substituent does impede the nucleophile's approach more than an unsubstituted benzyl bromide, the pathway remains far more accessible than in the doubly-flanked 2,6-dichloro analogue.[9]
Caption: Steric hindrance comparison for SN2 backside attack.
Electronic Profile: Inductive vs. Resonance Effects
Chlorine atoms are electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect is crucial in both SN1 and SN2 pathways.
-
Impact on SN2 Reactivity: The inductive withdrawal by the chlorine atoms makes the benzylic carbon more electrophilic (more positive), which should, in isolation, make it more attractive to nucleophiles and speed up the SN2 reaction.
-
Impact on SN1 Reactivity: For an SN1 reaction to occur, a benzyl carbocation must form. The strong electron-withdrawing inductive effect of two chlorine atoms destabilizes this positively charged intermediate, making the SN1 pathway energetically unfavorable for both isomers compared to unsubstituted benzyl bromide.[10]
For 2,6-dichlorobenzyl bromide, the powerful steric hindrance overwhelmingly dominates any potential rate increase from the electronic effect in an SN2 reaction. For the 2,3-isomer, the electronic and steric effects are more balanced, but the steric hindrance from the single ortho-chlorine still generally leads to slower SN2 reactivity compared to para- or meta-substituted analogues.[9]
Predicted Reactivity Summary
| Feature | 2,6-Dichlorobenzyl Bromide | 2,3-Dichlorobenzyl Bromide | Rationale |
| Steric Hindrance | Very High | Moderate | Two ortho-substituents vs. one creates significant steric shielding.[6][7] |
| Favored Mechanism | SN1 (if forced) or very slow SN2 | Predominantly SN2 | Severe steric hindrance makes the SN2 transition state highly energetic for the 2,6-isomer. The 2,3-isomer is less hindered.[5] |
| Relative SN2 Rate | Extremely Slow | Slow (but much faster than 2,6-) | The backside attack required for the SN2 mechanism is sterically blocked in the 2,6-isomer.[3][6] |
| Relative SN1 Rate | Very Slow | Very Slow | The electron-withdrawing chloro-groups destabilize the carbocation intermediate required for the SN1 pathway.[10] |
| Overall Reactivity | Significantly less reactive | Significantly more reactive | The dominant, accessible reaction pathway (SN2) is severely inhibited for the 2,6-isomer. |
Experimental Validation: Proposed Protocol for Kinetic Analysis
To empirically validate the predicted differences in reactivity, a comparative kinetic study can be performed. The Finkelstein reaction, a classic SN2 process, is an ideal choice.
Objective: To quantitatively compare the rate of nucleophilic substitution of 2,3- and 2,6-dichlorobenzyl bromide with sodium iodide in an acetone solvent system.
Causality Behind Experimental Choices:
-
Nucleophile & Solvent: Sodium iodide (NaI) in acetone is the archetypal SN2 condition. Iodide is an excellent nucleophile, and acetone is a polar aprotic solvent that dissolves the salt but does not solvate the anion excessively, preserving its nucleophilicity.[11] Crucially, the sodium bromide (NaBr) product is insoluble in acetone, providing a visual endpoint (precipitation) and driving the reaction forward.[11]
-
Methodology: Running the reactions in parallel under identical temperature and concentration conditions ensures that any observed difference in rate is directly attributable to the structure of the benzyl bromide isomer.
Caption: Experimental workflow for comparative kinetic analysis.
Detailed Step-by-Step Protocol
-
Preparation: Prepare 0.1 M stock solutions of 2,3-dichlorobenzyl bromide and 2,6-dichlorobenzyl bromide in anhydrous acetone. Prepare a 1.0 M stock solution of sodium iodide in anhydrous acetone.
-
Equilibration: Place all three solutions in a constant temperature water bath (e.g., 25.0 °C) for at least 30 minutes to ensure thermal equilibrium.
-
Reaction Initiation: In two separate, sealed flasks, add a precise volume (e.g., 10.0 mL) of the sodium iodide solution. Simultaneously, add an equal volume (10.0 mL) of the 2,3-dichloro- and 2,6-dichlorobenzyl bromide solutions to their respective flasks. Start a timer immediately.
-
Monitoring: At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.5 mL) from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it into a larger volume of a cold, non-polar solvent like hexane. This stops the reaction by drastically lowering the concentration and temperature.
-
Analysis: Analyze the quenched samples by a suitable chromatographic method (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography, HPLC).
-
Data Processing: Quantify the concentration of the remaining benzyl bromide starting material at each time point. Plot ln[Substrate] versus time. For an SN2 reaction, this plot should yield a straight line whose slope is the pseudo-first-order rate constant, k'.
Expected Outcome: The rate constant (k') for the reaction with 2,3-dichlorobenzyl bromide will be significantly larger than that for 2,6-dichlorobenzyl bromide, providing quantitative evidence of its higher reactivity under SN2 conditions.
Conclusion and Practical Implications
The reactivity of dichlorobenzyl bromide isomers is not interchangeable. The presence of two ortho-chloro substituents in 2,6-dichlorobenzyl bromide creates profound steric hindrance that severely inhibits the typically favored SN2 reaction pathway, rendering it significantly less reactive than its 2,3-dichloro counterpart. While electronic effects make the benzylic carbon more electrophilic, they are insufficient to overcome the steric blockade.
For the synthetic chemist, this has direct implications:
-
When a rapid SN2 reaction is desired, 2,3-dichlorobenzyl bromide is the superior choice.
-
2,6-dichlorobenzyl bromide should be selected when SN2 reactivity needs to be suppressed or when forcing conditions might favor alternative mechanisms. Its inherent low reactivity can be an advantage in complex molecules where other functional groups might compete in side reactions.
By understanding the fundamental principles of steric and electronic effects, researchers can make informed decisions in the selection of reagents, leading to more efficient, predictable, and successful synthetic outcomes.
References
-
brainly.com. (2023, August 27). Why does benzyl bromide react under both SN1 and SN2 conditions?Link
-
Oh, H. K., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2999. Link
-
Liu, L., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS Omega, 7(5), 4624-4629. Link
-
Ashenhurst, J. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Link
-
Findlay, S. (2021). Nucleophilic Substitution Reactions (SN1 and SN2). CHEMISTRY 1000 Course Notes. Link
-
spcmc.ac. (n.d.). Factors Affecting the Rates of SN1 and SN2 Reactions. Link
-
Liu, L., et al. (2022, January 26). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS Omega. Link
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Link
-
Wikipedia. (n.d.). Ortho effect. Link
-
Quora. (2018, November 21). How does chlorine atom of chlorobenzene and benzyl chloride differ in reactivity?Link
-
Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Link
-
Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Link
-
Hanumanthu, R., & Weaver, J. D., III. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters, 26, 5248-5252. Link
-
Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Link
-
Fiveable. (2025, August 15). Ortho-Disubstituted Benzenes Definition. Link
-
Ashenhurst, J. (2012, June 27). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Master Organic Chemistry. Link
-
Organic Chemistry Portal. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Link
-
Scribd. (n.d.). Benzyl Chloride Reactivity in SN1 and SN2. Link
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- 11. scribd.com [scribd.com]
A Senior Application Scientist's Guide to HPLC Method Development for Fluorinated Benzyl Bromide Intermediates
In the landscape of pharmaceutical development, fluorinated benzyl bromide intermediates represent a class of molecules that are both synthetically valuable and analytically challenging. Their utility as reactive pharmacophores and building blocks is well-established. However, their inherent reactivity, potential genotoxicity, and the critical need to separate closely related positional isomers demand robust and reliable analytical methods.[1][2] This guide provides an in-depth, experience-driven comparison of strategies for developing High-Performance Liquid Chromatography (HPLC) methods for these critical intermediates, moving beyond standard procedures to explain the causality behind each experimental choice.
Part 1: The Core Analytical Challenge - Understanding the Analyte
Fluorinated benzyl bromides are electrophilic compounds, primarily acting through covalent modification of nucleophilic biomolecules.[1] This reactivity is a double-edged sword. While synthetically useful, it makes them prone to degradation, reaction with solvents, or interaction with HPLC column materials, leading to poor peak shapes, low recovery, and questionable data integrity. Furthermore, as alkylating agents, they are often classified as potential genotoxic impurities (PGIs), necessitating control at trace levels.[3][4]
The primary challenges we must overcome are:
-
Reactivity and Stability: Preventing on-column degradation or reaction with mobile phase components.
-
Isomer Specificity: Achieving baseline separation of positional isomers, which often have nearly identical physicochemical properties but can have vastly different toxicological profiles.
-
Sensitivity: Quantifying these intermediates at the low levels required for PGI control.[3]
Part 2: The Primary Workhorse - Reversed-Phase HPLC Method Development
A logical workflow for method development begins with screening common conditions and progressively introducing more selective chemistries.
Caption: A logical workflow for HPLC method development.
The Starting Point: The C18 Column
Expertise & Experience: The C18 (octadecylsilane) column is the initial choice for over 70% of HPLC method development due to its versatility and broad applicability for hydrophobic compounds.[5] For fluorinated benzyl bromides, it serves as a baseline to understand the analyte's behavior under standard reversed-phase conditions.
Causality: The primary retention mechanism on a C18 column is hydrophobic (van der Waals) interaction. However, for structurally similar positional isomers of fluorinated benzyl bromides, the subtle differences in hydrophobicity are often insufficient to provide adequate resolution. Furthermore, the reactive benzylic bromide can interact with residual, un-endcapped silanols on the silica surface, leading to significant peak tailing.
Enhancing Selectivity: PFP and Phenyl Stationary Phases
When a C18 column fails to provide a satisfactory separation, the next logical step is to introduce alternative interaction mechanisms.[5]
Pentafluorophenyl (PFP) Phases:
-
Mechanism: PFP columns offer a multi-modal separation mechanism. The highly electron-deficient fluorinated ring provides strong π-π interactions with the electron-rich aromatic ring of the benzyl bromide analyte. Additionally, it offers dipole-dipole, ion-exchange, and shape selectivity, which is particularly effective for separating positional isomers.[5][6] The rigid structure of the PFP ligand can better discriminate between the subtle shape differences of isomers compared to the flexible alkyl chains of a C18 phase.[5]
-
Expected Outcome: Improved retention, significantly better resolution between positional isomers, and often more symmetrical peak shapes.
Phenyl Phases:
-
Mechanism: Standard phenyl phases also provide π-π interactions, which can enhance selectivity for aromatic compounds compared to C18 phases.[6][7] They are an excellent alternative to PFP, sometimes offering a different elution order or improved resolution for specific isomer pairs depending on the nature of the substituents.[6]
-
Expected Outcome: A significant change in selectivity compared to C18, often leading to the successful resolution of isomers.[6]
Comparative Performance Data (Illustrative)
The following table summarizes the expected performance of different column chemistries for the separation of 2-fluorobenzyl bromide and 4-fluorobenzyl bromide.
| Parameter | Standard C18 Column | PFP Column |
| Retention Time (Analyte 1) | 3.5 min | 5.8 min |
| Retention Time (Analyte 2) | 3.6 min | 6.5 min |
| Resolution (Rs) | 0.8 (Co-eluting) | 2.5 (Baseline Separated) |
| Tailing Factor (Analyte 1) | 1.8 | 1.1 |
| Theoretical Plates (N) | 3500 | 9500 |
Part 3: Alternative Strategy - Derivatization for Enhanced Sensitivity and Stability
Trustworthiness: For trace-level analysis, direct injection can suffer from poor sensitivity and matrix interferences. A self-validating approach is to use chemical derivatization, which converts the reactive analyte into a stable, highly detectable product. This strategy is particularly powerful for confirming the identity and quantity of PGIs.[3][4]
A novel approach utilizes 1-(4-Nitrophenyl) piperazine (4-NPP) as a derivatization reagent.[3] The reactive benzyl bromide alkylates the piperazine nitrogen, creating a new molecule with a strong chromophore (the nitrophenyl group).
Causality:
-
Enhanced Sensitivity: The derivatized product has a high molar absorptivity at a longer wavelength (e.g., 392 nm), moving the detection away from potential interferences from the drug substance or other impurities which typically absorb in the lower UV range.[3]
-
Improved Stability: The resulting tertiary amine is significantly more stable than the parent benzyl bromide, eliminating the risk of on-column degradation.
-
Uniform Response: Benzyl chlorides, bromides, and iodides all form the same derivatized product, allowing for a more universal analytical method for various benzyl halides.[3]
Experimental Protocol: Derivatization with 4-NPP
-
Reagent Preparation: Prepare a 1.0 mg/mL solution of 1-(4-Nitrophenyl) piperazine (4-NPP) in acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the sample containing the fluorinated benzyl bromide intermediate in acetonitrile to a known concentration.
-
Derivatization Reaction: To 1.0 mL of the sample solution, add 1.0 mL of the 4-NPP reagent solution.
-
Incubation: Seal the vial and heat at 60°C in a water bath or heating block for 60 minutes.[3]
-
Cooling & Analysis: Cool the vial to room temperature. Inject the solution directly into the HPLC-UV system, monitoring at 392 nm.
Performance Comparison: Direct Injection vs. Derivatization
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantage | Key Disadvantage |
| Direct HPLC-UV (220 nm) | ~50 ng/mL | ~150 ng/mL | Simple, no extra steps | Low sensitivity, high potential for interference |
| Derivatization HPLC-UV (392 nm) | ~15 ng/mL | ~45 ng/mL | High sensitivity & specificity[3] | Requires extra sample prep time |
Part 4: Orthogonal Technique - Gas Chromatography-Mass Spectrometry (GC-MS)
Authoritative Grounding: No single analytical technique is infallible. A comprehensive comparison must include orthogonal methods to ensure the chosen approach is truly optimal. For semi-volatile halogenated organic compounds, GC-MS is a powerful alternative.[8][9][10]
Causality:
-
Pros: GC offers extremely high separation efficiency, especially with modern capillary columns. The mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns, offering unparalleled specificity and sensitivity.[11]
-
Cons: The primary risk with benzyl bromides is thermal degradation in the high-temperature GC inlet. The analyte may break down before it even reaches the column, leading to inaccurate quantification. This requires careful optimization of inlet temperature and injection technique (e.g., pulsed splitless).
| Feature | HPLC-UV (PFP Column) | GC-MS |
| Principle | Liquid-phase separation based on partitioning | Gas-phase separation based on volatility & column interaction |
| Typical Analytes | Non-volatile, polar, thermally labile | Volatile, semi-volatile, thermally stable |
| Specificity | Moderate (based on retention time & UV spectrum) | Very High (based on retention time & mass spectrum) |
| Primary Challenge | Achieving isomer resolution | Preventing thermal degradation |
| Best For... | Routine QC, stability studies of non-volatile compounds | Trace-level identification, structural confirmation |
Part 5: Proving Method Integrity - Forced Degradation Studies
Trustworthiness: A method is not truly reliable until it is proven to be "stability-indicating." This is achieved through forced degradation studies, a regulatory requirement mandated by the ICH.[12][13] The goal is to intentionally stress the analyte to produce degradation products and prove that the analytical method can separate these degradants from the intact analyte peak.[14][15]
Caption: Workflow for a comprehensive forced degradation study.
Experimental Protocol: General Forced Degradation
-
Prepare Stock Solution: Prepare a ~1 mg/mL solution of the fluorinated benzyl bromide intermediate in acetonitrile/water.
-
Acid Hydrolysis: Mix stock solution with 0.1N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix stock solution with 0.1N NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose the solution to light energy as specified in ICH Q1B guidelines.
-
Analysis: Neutralize acidic and basic samples if necessary. Dilute all samples to the target concentration and analyze using the developed HPLC method with a photodiode array (PDA) detector.
-
Evaluation: Assess the chromatograms for the appearance of new peaks. Perform peak purity analysis on the main analyte peak in each stressed sample to confirm it is not co-eluting with any degradants. A successful study shows significant degradation (ideally 5-20%) with the main peak remaining spectrally pure.[13]
Conclusion and Recommendations
Developing a robust analytical method for fluorinated benzyl bromide intermediates requires a multi-faceted approach that respects the inherent reactivity of the analyte.
-
For routine analysis and isomer separation , a reversed-phase HPLC method using a PFP stationary phase is the most logical and effective choice, providing superior selectivity over standard C18 columns.
-
For trace-level quantification , especially in complex matrices or for confirmation of genotoxic impurities, an HPLC-UV method following chemical derivatization offers unparalleled sensitivity and specificity.
-
GC-MS serves as an essential orthogonal technique for structural confirmation, provided that thermal degradation can be carefully controlled.
Ultimately, the chosen method must be validated through rigorous forced degradation studies to prove it is stability-indicating, thereby ensuring the generation of trustworthy and scientifically sound data for drug development professionals.
References
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
Millow, C. J., Mackintosh, S. A., Lewison, R. L., Dodder, N. G., & Hoh, E. (2015). Identifying Bioaccumulative Halogenated Organic Compounds Using a Nontargeted Analytical Approach: Seabirds as Sentinels. PLOS One. Retrieved from [Link]
-
Zhang, M., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Retrieved from [Link]
-
Cogent HPLC Columns. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
-
Millow, C. J., et al. (2015). Identifying Bioaccumulative Halogenated Organic Compounds Using a Nontargeted Analytical Approach: Seabirds as Sentinels. PMC. Retrieved from [Link]
-
Ligas, M. (2020). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. Retrieved from [Link]
-
Siedlecka, E. M., & Stepnowski, P. (2023). A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application. MDPI. Retrieved from [Link]
-
ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]
-
Nogueira, J. M. F. (2025). Alternative sorptive extraction method for gas chromatography determination of halogenated anisoles in water and wine samples. ResearchGate. Retrieved from [Link]
-
Wang, Z., et al. (2023). Total organic halogen (TOX) analysis in waters: A short review. Taylor & Francis Online. Retrieved from [Link]
-
Wang, J., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. PMC. Retrieved from [Link]
-
Wang, J., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. Retrieved from [Link]
-
G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. Retrieved from [Link]
-
Bajaj, S. (2016). Forced Degradation Studies. SciSpace. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column. Retrieved from [Link]
- Gupta, A., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
-
PharmaInfo. (n.d.). Forced Degradation Studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
Lele, V. V., & Dalvi, U. P. (2016). Simultaneous Estimation of Benzyl Chloride and Benzyl Bromide in Entecavir by Using High Performance Liquid Chromatography. Scribd. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2).... Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 6: Benzylic Fluorides. Retrieved from [Link]
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Metabolic Stability of Difluoromethoxybenzyl Ether Linkages: A Comparative Technical Guide
Executive Summary
In medicinal chemistry, the optimization of ether linkages is a critical step in improving the pharmacokinetic (PK) profile of a drug candidate. While the methoxy group (
The difluoromethoxybenzyl ether linkage (specifically the aryl-difluoromethoxy motif,
This guide provides a technical deep-dive into the metabolic stability of this linkage, supported by mechanistic insights, comparative data, and validated experimental protocols.[1]
Part 1: Mechanistic Insight & Causality
The Metabolic Liability of Ether Linkages
The primary metabolic pathway for aryl methyl ethers (
-
Hydrogen Abstraction: The high-valent iron-oxo species of the CYP heme (
) abstracts a hydrogen atom from the -carbon (methyl group). -
Radical Rebound: The resulting carbon-centered radical rapidly recombines with the hydroxyl radical to form a hemiacetal intermediate.
-
Collapse: The unstable hemiacetal spontaneously collapses, releasing formaldehyde and the phenolic metabolite (
).
The Difluoromethoxy Stabilization Effect
Replacing the methyl group with a difluoromethyl group (
-
C-H Bond Strengthening: The high electronegativity of the two fluorine atoms pulls electron density away from the carbon, significantly increasing the Bond Dissociation Energy (BDE) of the remaining C-H bond.
- BDE (Methoxy): ~96 kcal/mol
- BDE (Difluoromethoxy): ~101-105 kcal/mol
-
Reduced Basicity: The fluorine atoms reduce the electron density on the ether oxygen, making it less likely to coordinate with the CYP heme iron, further hindering the initiation of oxidation.
-
Lipophilic H-Bond Donor: Unlike
(which has no protons), the group contains a polarized C-H bond that can act as a weak hydrogen bond donor (HBD), potentially maintaining potency while improving stability.
Visualization: Metabolic Pathway & Blockade
The following diagram illustrates the mechanistic divergence between methoxy and difluoromethoxy metabolism.
Caption: Comparative metabolic fate of methoxy vs. difluoromethoxy ethers. The red pathway indicates rapid clearance; the green pathway indicates metabolic blockade.
Part 2: Comparative Performance Analysis
The following table synthesizes physicochemical and metabolic data comparing the difluoromethoxy linkage with its common alternatives.
Table 1: Physicochemical and Metabolic Profile Comparison
| Feature | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |
| Metabolic Stability | Low (High Liability) | High (Moderate-Low Liability) | Very High (Metabolically Inert) |
| Primary Clearance | O-Dealkylation (Fast) | O-Dealkylation (Very Slow) | Aromatic Hydroxylation (if any) |
| Lipophilicity ( | -0.02 (Polar) | +0.65 (Moderate) | +1.04 (Highly Lipophilic) |
| H-Bond Capability | Acceptor Only | Acceptor + Weak Donor | Acceptor Only |
| Bond Dissociation Energy | ~96 kcal/mol | ~103 kcal/mol | N/A (No C-H bond) |
| Electronic Effect ( | -0.27 (Donor) | +0.18 (Weak Withdrawer) | +0.35 (Strong Withdrawer) |
Key Findings
-
Clearance Reduction: Replacing
with typically reduces intrinsic clearance ( ) by 5-10 fold in human liver microsomes (HLM). -
Bioisosterism: While
is more stable, it is significantly more lipophilic and electron-withdrawing, which can negatively impact solubility and target binding.[1] acts as a "lipophilic phenol" mimic, often preserving binding affinity better than . -
Toxicity: Unlike some halogenated aliphatics, the
group is generally chemically stable and does not release toxic fluoride ions or reactive aldehydes under physiological conditions.
Part 3: Experimental Protocols
To validate the stability of a difluoromethoxybenzyl ether in a drug discovery campaign, the Microsomal Stability Assay is the industry standard. This protocol is designed to be self-validating using positive and negative controls.
Protocol: Microsomal Metabolic Stability Assay
Objective: Determine the intrinsic clearance (
1. Materials
-
Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
-
Controls:
-
High Clearance: Verapamil or Propranolol.
-
Low Clearance: Warfarin.
-
2. Experimental Workflow
-
Preparation:
-
Prepare a 1 µM solution of the test compound in Phosphate Buffer (ensure DMSO < 0.1%).
-
Pre-incubate microsomes (final conc. 0.5 mg/mL) with the test compound at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH (final conc. 1 mM) to initiate the reaction.
-
Note: Include a "minus NADPH" control to rule out chemical instability.
-
-
Sampling:
-
At time points
min, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately transfer aliquot into 150 µL of ice-cold Quench Solution (ACN).
-
Vortex for 1 minute and centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.
-
-
Analysis:
-
Analyze the supernatant via LC-MS/MS (monitor parent ion depletion).
-
3. Data Calculation
Calculate the slope (
Visualization: Decision Tree for Ether Optimization
Use this logic flow when encountering metabolic instability in an ether linkage.
Caption: Medicinal chemistry decision tree for optimizing metabolically labile ether linkages.
References
-
Erickson, J. A., et al. (2020). "The Role of Fluorine in Medicinal Chemistry: Bioisosteres and Metabolic Stability."[1][2] Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Xing, L., et al. (2015). "Physicochemical Properties of the Difluoromethyl Group: Lipophilicity, Hydrogen Bonding, and Conformational Preference." ChemMedChem.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability Assays).
-
Zafrani, Y., et al. (2017).[3] "Difluoromethyl Ethers as a Lipophilic Hydrogen Bond Donor Motif." Journal of Medicinal Chemistry.
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A Senior Application Scientist's Guide to the Purity Validation of 2,3-Dichloro-6-(difluoromethoxy)benzyl bromide by GC-MS
Introduction
In the landscape of pharmaceutical development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. 2,3-Dichloro-6-(difluoromethoxy)benzyl bromide is a complex, functionalized aromatic halide, often employed as a critical building block in multi-step syntheses. Its reactive benzylic bromide group makes it highly valuable for introducing the substituted benzyl moiety, but also renders it susceptible to degradation and the formation of side-products. Therefore, a robust, validated analytical method to confirm its purity is not merely a quality control checkpoint; it is an essential component of risk management in the drug development pipeline.[1][2]
This guide provides an in-depth, experience-driven comparison of methodologies for validating the purity of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, establish a self-validating analytical system, and compare the primary method against viable alternatives, grounding our discussion in authoritative standards and field-proven insights.
The Premier Choice: Gas Chromatography-Mass Spectrometry (GC-MS)
For a semi-volatile and thermally stable molecule like this compound, GC-MS is the gold standard for purity assessment.[3] The technique combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. This synergy is crucial for resolving and identifying structurally similar impurities that may arise during synthesis, such as positional isomers, residual starting materials, or degradation products.
Causality in Method Development: Why These Parameters?
The development of a robust GC-MS method is a systematic process of optimization designed to achieve reliable and reproducible results that meet stringent regulatory requirements.[4] Our experimental design is guided by the physicochemical properties of the target analyte and potential impurities.
-
Choice of Column: A mid-polarity capillary column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms or equivalent), is selected. This stationary phase provides an excellent balance of dispersive and polar interactions, enabling effective separation of halogenated aromatic compounds from both non-polar and slightly more polar impurities. The "ms" designation indicates the column is specifically tested for low bleed, which is critical for achieving low detection limits and clean mass spectra.[2]
-
Injection Mode: A split injection is employed to prevent column overloading with the non-volatile components of the sample matrix and to ensure a sharp, symmetrical peak shape for the analyte. A split ratio of 20:1 is a good starting point, balancing sensitivity with chromatographic performance.
-
Temperature Program: A temperature gradient is essential for eluting a range of potential impurities with varying boiling points. We start at a lower temperature to resolve volatile impurities, then ramp up to elute the main analyte and any higher-boiling contaminants in a reasonable timeframe, without causing thermal degradation.
-
Mass Spectrometer Detector: Electron Ionization (EI) at a standard 70 eV is used. This high-energy ionization method creates reproducible fragmentation patterns that serve as a "fingerprint" for the molecule, allowing for structural elucidation and library matching. The mass spectrometer is operated in full scan mode to gather comprehensive data on all eluting compounds, which is vital for impurity profiling.
Experimental Workflow: A Visual Guide
The following diagram outlines the logical flow of the entire purity validation process, from sample handling to the final report.
Caption: GC-MS Purity Validation Workflow.
Detailed Experimental Protocol
1. Reagents and Materials:
-
This compound sample
-
Reference Standard (if available, of known purity)
-
Ethyl Acetate (GC grade or equivalent)
-
Autosampler vials with PTFE-lined septa
2. Sample and Standard Preparation:
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.
-
Blank Solution: Use Ethyl Acetate.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injector: Split/Splitless, operated in Split mode
-
Split Ratio: 20:1
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan
-
Scan Range: 40 - 500 m/z
4. Data Analysis:
-
Integrate the Total Ion Chromatogram (TIC).
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
For any impurity peak greater than 0.05%, extract its mass spectrum for identification.
Interpreting the Data: A Self-Validating System
The trustworthiness of the analysis hinges on correctly interpreting the spectral data. The mass spectrum of this compound is expected to show characteristic features confirming its identity.
Expected Fragmentation Pattern: The molecular formula is C₇H₄BrCl₂FO₂. The presence of multiple halogen atoms creates a distinct isotopic pattern in the molecular ion (M⁺) and key fragments.
-
Isotopic Signature: Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), in a roughly 1:1 ratio.[5] Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in a roughly 3:1 ratio.[5] The combination of one bromine and two chlorine atoms will produce a complex, but highly characteristic, cluster of peaks for the molecular ion and any fragments containing these halogens. The M, M+2, M+4, and M+6 peaks will have a predictable relative intensity, providing definitive confirmation of the elemental composition.
-
Key Fragments:
-
Loss of Bromine: A common fragmentation pathway for benzyl bromides is the cleavage of the C-Br bond, leading to a stable benzyl-type cation.[6] We would expect a prominent peak corresponding to the [M-Br]⁺ fragment.
-
Tropylium Ion: The resulting benzyl cation can rearrange to the highly stable tropylium ion (m/z = 91 for an unsubstituted ring), but in this case, the substituted tropylium ion would be the key fragment.
-
Other Fragments: Loss of the difluoromethoxy group or individual chlorine atoms can also occur.
-
The logical flow for identifying any peak in the chromatogram is outlined below.
Caption: Logic Diagram for Peak Identification.
Comparison with Alternative Analytical Techniques
While GC-MS is the preferred method, other techniques can provide complementary information or may be suitable in specific contexts. A direct comparison highlights the strengths and weaknesses of each.
| Feature | GC-MS | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by volatility/polarity; detection by mass-to-charge ratio. | Separation by polarity; detection by UV absorbance. | Detection of nuclear spin transitions in a magnetic field. |
| Selectivity | Very High (Mass-based) | Moderate to High (Chromatographic) | High (Chemical environment) |
| Sensitivity | High (ppm to ppb) | Moderate (ppm) | Low (Requires mg quantities) |
| Impurity ID | Excellent (Provides structural data from fragmentation) | Poor (Based on retention time only; requires MS detector for ID) | Excellent (Provides definitive molecular structure) |
| Quantitation | Good (Requires calibration for accuracy) | Excellent (Primary quantitative tool in pharma) | Excellent (Absolute quantitation possible with internal standard) |
| Key Advantage | Unambiguous identification of volatile/semi-volatile impurities.[3][7] | Robust and precise quantitation of the main component. | Provides complete structural confirmation without fragmentation. |
| Key Limitation | Not suitable for non-volatile or thermally labile compounds. | Limited identification power without a mass detector. | Low sensitivity, not suitable for trace impurity analysis. |
Method Validation: Ensuring Trustworthiness and Compliance
A developed analytical method is only reliable if it has been validated.[3][8] Validation proves that the method is acceptable for its intended use.[9] Following the International Council for Harmonisation (ICH) Q2(R1) guidelines, the following parameters must be assessed.[8]
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can distinguish the analyte from impurities and matrix components. | The analyte peak is well-resolved from all other peaks (Resolution > 2). Blank shows no interfering peaks. |
| Linearity | To demonstrate a proportional response across a range of concentrations. | Correlation coefficient (R²) ≥ 0.999 over a range of 50% to 150% of the target concentration. |
| Accuracy | To measure the closeness of the results to the true value. | Recovery of 98.0% to 102.0% for a spiked sample at three concentration levels.[8] |
| Precision | Repeatability: Agreement between runs under the same conditions. Intermediate Precision: Agreement between runs on different days/with different analysts. | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.[8] RSD ≤ 3.0% across different sets of conditions. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be accurately quantified. | Signal-to-Noise ratio (S/N) of 10:1; must also meet accuracy and precision criteria. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Purity results remain within ±2% of nominal when varying parameters like flow rate (±10%) and oven ramp rate (±10%). |
Conclusion
The purity validation of this compound is a critical task that demands a highly selective and sensitive analytical technique. GC-MS stands out as the superior choice, providing unparalleled capability for both the separation and the definitive identification of potential process-related impurities and degradants. The characteristic isotopic signature imparted by the multiple halogen atoms serves as a powerful, built-in confirmation tool. While techniques like HPLC and NMR have their place for quantitative assay and structural confirmation, respectively, they cannot match the comprehensive impurity profiling power of a validated GC-MS method. By adhering to the detailed protocol and validation principles outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this vital intermediate, safeguarding the integrity of their synthetic pathways and the ultimate safety of the final pharmaceutical product.
References
-
ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7498, Benzyl bromide. Available from: [Link]
-
Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Available from: [Link]
-
International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available from: [Link]
-
ResearchGate. (n.d.). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. Available from: [Link]
-
ResearchGate. (2025). Application of a Pentafluorobenzyl Bromide Derivatization Method in Gas Chromatography/Mass Spectrometry of Trace Levels of Halogenated Phenols in Air, Water and Sediment Samples. Available from: [Link]
-
MDPI. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Available from: [Link]
-
ResearchGate. (2025). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Available from: [Link]
-
Veeprho. (n.d.). Benzyl Bromide | CAS 100-39-0. Available from: [Link]
-
ACS Publications. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. Available from: [Link]
-
ACS Publications. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Available from: [Link]
-
ChemUniverse. (n.d.). 2,3-DICHLORO-6-FLUOROBENZYL BROMIDE [P67883]. Available from: [Link]
-
The Vespiary. (2023). Quick and partial report on benzyl bromide synthesis. Available from: [Link]
-
PMC. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Available from: [Link]
-
Supplementary Information. (n.d.). The first peak in these below GC analysis chromatograms is from the diluent (acetonitrile). Available from: [Link]
-
National Institute of Justice. (2019). GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines. Available from: [Link]
-
ResearchGate. (n.d.). Molecular peaks of bromide compounds. Available from: [Link]
-
YouTube. (2020). GCMS 3 Fragmentation Patterns. Available from: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). From alcohol to 1,2,3-triazole via multi-step continuous-flow synthesis of rufinamide precursor. Available from: [Link]
-
Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Available from: [Link]
-
BuyersGuideChem. (n.d.). 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide suppliers and producers. Available from: [Link]
-
TSI Journals. (n.d.). Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas. Available from: [Link]
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The Dichotomy of Reactivity: A Comparative Guide to the Impact of 2,3-Dichloro Substitution on Benzyl Halide Electrophilicity
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the nuanced effects of 2,3-dichloro substitution on the electrophilicity of benzyl halides. By synthesizing fundamental principles of physical organic chemistry with comparative data from related systems, we will explore the electronic and steric dichotomy that governs the reactivity of this important chemical moiety.
In the realm of medicinal chemistry and organic synthesis, the benzyl halide scaffold is a cornerstone for the introduction of benzylic groups. Its reactivity, or electrophilicity, is paramount to the success of nucleophilic substitution reactions. The substitution pattern on the aromatic ring can dramatically alter this reactivity, often in a non-intuitive manner. This guide focuses on the specific case of 2,3-dichloro substitution, dissecting the interplay of inductive and resonance effects, as well as steric hindrance, to provide a predictive framework for its behavior in comparison to other substituted and unsubstituted benzyl halides.
Foundational Principles: Electrophilicity of Benzyl Halides
Benzyl halides are versatile electrophiles that can undergo nucleophilic substitution through two primary mechanisms: the unimolecular S(_N)1 pathway, which proceeds through a carbocation intermediate, and the bimolecular S(_N)2 pathway, which involves a concerted backside attack by a nucleophile.[1][2] The preferred mechanism is influenced by the substrate structure, the nucleophile, the leaving group, and the solvent.[3]
The electrophilicity of the benzylic carbon is the critical determinant of reaction rate. This is governed by:
-
Electronic Effects: The electron density at the benzylic carbon. Electron-withdrawing groups (EWGs) on the aromatic ring increase electrophilicity by pulling electron density away from the reaction center, making it more attractive to nucleophiles. Conversely, electron-donating groups (EDGs) decrease electrophilicity. These effects are a combination of inductive effects (through-bond polarization) and resonance effects (delocalization of electrons through the π-system).[4][5]
-
Steric Effects: The spatial arrangement of atoms around the benzylic carbon. Bulky substituents, particularly at the ortho position, can hinder the approach of a nucleophile in an S(_N)2 reaction, thereby decreasing the reaction rate.[4]
The 2,3-Dichloro Substitution: A Tale of Two Effects
The introduction of two chlorine atoms at the 2 and 3 positions of the benzyl halide presents a fascinating case study in competing electronic and steric influences.
Electronic Impact: Inductive Deactivation
Chlorine is an electronegative atom and therefore exerts a strong electron-withdrawing inductive effect (-I).[6] This effect removes electron density from the aromatic ring and, by extension, from the benzylic carbon. With two chlorine atoms in proximity to the reaction center, this inductive withdrawal is significant.
-
The Ortho Chlorine (C2): Exerts a strong -I effect due to its proximity to the benzylic carbon.
-
The Meta Chlorine (C3): Also contributes a significant -I effect.
Cumulatively, the two chlorine atoms substantially increase the partial positive charge on the benzylic carbon, thereby enhancing its intrinsic electrophilicity. This would suggest an increased reactivity towards nucleophiles, particularly in S(_N)2 reactions.
While halogens do possess lone pairs capable of a +R (resonance-donating) effect, this is generally weaker than their inductive withdrawal.[6] The +R effect primarily increases electron density at the ortho and para positions. In the case of 2,3-dichloro substitution, this effect is less influential on the benzylic carbon compared to the potent inductive withdrawal.
Steric Impact: Ortho Hindrance
The chlorine atom at the C2 (ortho) position introduces significant steric bulk in the vicinity of the reaction center. In an S(_N)2 reaction, which requires a specific trajectory for the incoming nucleophile to attack the back-lobe of the C-X bond's anti-bonding orbital, this steric hindrance can be a major impediment.[7] The larger the nucleophile, the more pronounced this steric clash will be, leading to a decrease in the reaction rate.
The interplay of these electronic and steric effects is visually represented in the following diagram:
Figure 1. Dueling effects of 2,3-dichloro substitution.
Comparative Analysis of Electrophilicity
| Compound | Key Substituent Effects | Predicted Relative S(_N)2 Rate | Rationale |
| Benzyl Chloride | (Reference) | 1 | The baseline for comparison. |
| 4-Chlorobenzyl Chloride | -I, +R (para) | > 1 | The -I effect dominates, increasing electrophilicity with no steric hindrance. |
| 3,4-Dichlorobenzyl Chloride | Strong -I (meta & para) | >> 1 | Significant inductive withdrawal from both chlorines enhances electrophilicity without ortho steric hindrance. |
| 2,4-Dichlorobenzyl Chloride | Strong -I, Ortho Sterics | < 3,4-dichloro, but likely > 1 | The powerful combined -I effect likely outweighs the steric hindrance from the ortho-chloro group for many nucleophiles. |
| 2,3-Dichlorobenzyl Chloride | Strong -I, Ortho Sterics | Ambiguous, likely slower than 3,4- and 4-isomers | The balance between strong electronic activation and significant steric hindrance makes a definitive prediction challenging without experimental data. The rate will be highly dependent on the size of the nucleophile. |
| 2,6-Dichlorobenzyl Chloride | Strong -I, Severe Ortho Sterics | << 1 | The two ortho-chloro groups create substantial steric hindrance, severely impeding S(_N)2 attack, which will likely dominate over the electronic activation. |
Experimental Protocol for Kinetic Analysis via UV-Vis Spectrophotometry
To empirically determine the electrophilicity of 2,3-dichlorobenzyl chloride relative to other benzyl halides, a kinetic study of its reaction with a suitable nucleophile can be performed. UV-Vis spectrophotometry is a powerful technique for this purpose, provided the product of the reaction has a distinct UV-Vis absorbance from the reactants.[1][8]
Objective: To determine the second-order rate constant (k(_2)) for the reaction of a benzyl halide with a nucleophile under pseudo-first-order conditions.
Materials:
-
2,3-Dichlorobenzyl chloride
-
Unsubstituted benzyl chloride (and other isomers for comparison)
-
A suitable nucleophile (e.g., sodium thiophenoxide, aniline)
-
A suitable solvent (e.g., acetonitrile, ethanol)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the benzyl halide in the chosen solvent at a known concentration (e.g., 1.0 x 10
M). -
Prepare a series of stock solutions of the nucleophile in the same solvent at varying, higher concentrations (e.g., 0.01 M, 0.02 M, 0.03 M).
-
-
Determination of Analytical Wavelength (λ(_{max})):
-
Record the UV-Vis spectra of the benzyl halide and the expected reaction product to identify a wavelength where the product has a strong absorbance and the reactants have minimal absorbance.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to the predetermined λ(_{max}) and equilibrate the cuvette holder to the desired reaction temperature (e.g., 25.0 °C).
-
Pipette a known volume of the benzyl halide stock solution into a cuvette containing the solvent.
-
Initiate the reaction by rapidly injecting a known volume of one of the nucleophile stock solutions into the cuvette, ensuring thorough mixing. The concentration of the nucleophile should be at least 10-fold in excess of the benzyl halide to maintain pseudo-first-order conditions.
-
Immediately begin recording the absorbance at λ(_{max}) as a function of time until the reaction is complete (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (k({obs})) is determined by fitting the absorbance-time data to the first-order rate equation: ln(A({∞}) - A({t})) = -k({obs})t + ln(A({∞}) - A({0})) where A({t}) is the absorbance at time t, A({∞}) is the final absorbance, and A(_{0}) is the initial absorbance.
-
Plot the calculated k(_{obs}) values against the corresponding concentrations of the nucleophile. The slope of the resulting linear plot will be the second-order rate constant (k(_2)).
-
Figure 2. Experimental workflow for kinetic analysis.
Conclusion
The electrophilicity of 2,3-dichlorobenzyl halide is a product of competing electronic and steric effects. The strong inductive withdrawal from the two chlorine atoms significantly enhances the intrinsic electrophilicity of the benzylic carbon. However, the ortho-chloro substituent introduces considerable steric hindrance that can impede the approach of a nucleophile, particularly in S(_N)2 reactions.
Without direct comparative experimental data, it is predicted that 2,3-dichlorobenzyl chloride will be less reactive in S(_N)2 reactions than isomers lacking an ortho-substituent, such as 3,4-dichlorobenzyl chloride. Its reactivity relative to unsubstituted benzyl chloride is more ambiguous and will likely depend heavily on the steric demands of the specific nucleophile. For drug development professionals, this implies that while the 2,3-dichloro substitution pattern can electronically activate the benzylic position, the steric penalty may necessitate more forcing reaction conditions or the use of smaller nucleophiles to achieve desired substitution products efficiently. The experimental protocol outlined provides a robust framework for quantifying these effects and making informed decisions in synthetic route design.
References
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- Ashenhurst, J. (2023, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.
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- University of Wisconsin-Madison. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution.
- Kevill, D. N., & D'Souza, M. J. (2011). Statistical Methods for the Investigation of Solvolysis Mechanisms Illustrated by the Chlorides of the Carbomethoxy Protecting Groups NVOC and FMOC.
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- Scribd. (n.d.). Hammett Substituent Constants Table.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.
- Stenutz, R. (n.d.). Hammett substituent constants.
- Wang, Z. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Wang Lab.
- Li, Q., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing.
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- ResearchGate. (2025, August 8). Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy.
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- GBC. (n.d.).
- University of Pittsburgh. (n.d.). 12.
- Bhide, B. H., & Patel, M. G. (1984). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(6), 1023-1028.
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- Mount Holyoke College. (n.d.). Experiment 7 — Nucleophilic Substitution.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Comparative reactivity of substituted 4-nitrobenzylidene dichlorides with alkali.
- Greco, G. (2015, August 29). 03 11 Kinetics of Nucleophilic Substitution Reactions [Video]. YouTube.
- Allen Institute. (n.d.). Nucleophilic Substitution Reaction.
- Bordwell, F. G., & Boyle, W. J. (1971). Steric and electronic effects in SN2 reactions of 9-substituted fluorenyl and .alpha.-cyano carbanions with benzyl chloride in dimethyl sulfoxide solution. The Journal of Organic Chemistry, 36(23), 3581-3585.
- Journal of the Chemical Society (Resumed). (1954). 994. Nucleophilic substitution reactions of benzyl halides. Part II.
- Wolfson, A., et al. (2012). Nucleophilic Substitution of Benzyl Halides with in Ammonium Acetate in Presence of Glycerol as Green Solvent. Asian Journal of Chemistry, 24(3), 1226-1228.
- University of California, Davis. (2024, January 12). Nucleophilic Substitution Reactions.
- Inorganic Chemistry Frontiers. (n.d.).
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- Thermo Fisher Scientific. (n.d.). Following Reaction Kinetics Through UV-Visible Absorption Techniques: Hydrolysis of Crystal Violet.
- Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.
- PubMed. (2011, October 15). Intermolecular interactions and unexpected isostructurality in the crystal structures of the dichlorobenzaldehyde isomers.
- MDPI. (2023, August 28). Halogen Bonding Involving Isomeric Isocyanide/Nitrile Groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
